molecular formula C13H12N2O3 B11872676 4-Acetamido-2-methylquinoline-6-carboxylic acid

4-Acetamido-2-methylquinoline-6-carboxylic acid

Katalognummer: B11872676
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: FXPGCGAWAUJCOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Acetamido-2-methylquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetamido-2-methylquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-2-methylquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

4-acetamido-2-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C13H12N2O3/c1-7-5-12(15-8(2)16)10-6-9(13(17)18)3-4-11(10)14-7/h3-6H,1-2H3,(H,17,18)(H,14,15,16)

InChI-Schlüssel

FXPGCGAWAUJCOX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)NC(=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

Introduction: The Quinoline Carboxylic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Novel Quinoline Carboxylic Acid Derivatives

The quinoline scaffold, a heterocyclic system composed of a fused benzene and pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its derivatives are abundant in nature and form the core of numerous synthetic compounds, demonstrating a remarkable breadth of biological activities.[2] This versatility has cemented its status as a "privileged structure," a molecular framework that is capable of binding to a wide array of biological targets with high affinity.[3][4] Among the vast library of quinoline derivatives, those functionalized with a carboxylic acid moiety have emerged as a particularly potent and versatile class, leading to the development of numerous clinically significant therapeutic agents.[5]

This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of novel quinoline carboxylic acid derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, examine the mechanisms of action that drive their therapeutic potential, and provide detailed, field-proven protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic power of this exceptional chemical scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline carboxylic acid derivatives represent a significant and continually evolving class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[4] Their efficacy stems from their ability to interfere with fundamental cellular processes essential for tumor growth and survival.

Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are not monolithic; they operate through several distinct and sometimes overlapping mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is well-suited for intercalating between the base pairs of DNA. This physical disruption interferes with DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][6] Certain derivatives take this a step further by inhibiting topoisomerase enzymes, which are critical for resolving DNA supercoils during replication. By trapping the enzyme-DNA complex, these compounds introduce double-strand breaks, a catastrophic event for the cancer cell.[6]

  • Kinase Inhibition: Many cellular signaling pathways that drive cancer proliferation are regulated by protein kinases. Novel quinoline derivatives have been engineered to act as potent inhibitors of key oncogenic kinases. For instance, specific derivatives have shown inhibitory activity against Pim-1 kinase, which is often upregulated in human malignancies like prostate cancer.[6] Others have been developed as dual-target inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2, a validated approach for treating solid tumors such as breast and lung cancer.[7]

  • Enzyme Inhibition in Metabolic Pathways: A highly successful strategy involves targeting enzymes crucial for cancer cell metabolism. Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for DNA and RNA synthesis. Quinoline-4-carboxylic acids are a well-established class of DHODH inhibitors, effectively starving cancer cells of the building blocks needed for proliferation.[3][8][9] More recently, derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in certain types of leukemia.[10]

Quantitative Anticancer Activity Data

The in-vitro potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
Quinoline-2-carboxylic acidHELA (Cervical), MCF7 (Breast)"Significant Cytotoxicity"Not Specified[11][12]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)MLLr leukemic cell lines7.2SIRT3 Inhibition[10][12]
2-Arylquinoline-4-carboxylic acid (Compound 5a)MCF-7 (Breast), A-549 (Lung)0.025 - 0.082 (GI₅₀)EGFR/HER-2 Inhibition[7]
Quinoline-4-carboxylic acid-chalcone hybrid (4d)A375 (Melanoma)5.0DHODH Inhibition[8]
Quinoline-4-carboxylic acid-chalcone hybrid (4h)A375 (Melanoma)6.8DHODH Inhibition[8]
N-2-diphenyl quinolin-4-carboxamide (31)Various"Maximum Cytotoxicity"Not Specified

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[4] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at an empirically determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test quinoline carboxylic acid derivative in a suitable solvent (e.g., DMSO). Create a series of 2-fold or 10-fold serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells. Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple crystals.[1] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration on a logarithmic scale and use non-linear regression analysis to determine the IC₅₀ value.[12]

Visualization: DHODH Inhibition Pathway

DHODH_Inhibition Mechanism of DHODH Inhibition by Quinoline Carboxylic Acids cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_enzyme Mitochondrial Inner Membrane Carbamoyl_Phosphate Carbamoyl Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate Multi-step enzymatic reactions UMP UMP (Uridine Monophosphate) Orotate->UMP PRPP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH DHODH (Dihydroorotate Dehydrogenase) Ubiquinol Ubiquinol (CoQH2) DHODH->Ubiquinol Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Ubiquinone Ubiquinone (CoQ) Ubiquinone->DHODH Quinoline Quinoline-4-Carboxylic Acid Derivative Quinoline->DHODH Inhibition Progenitor Precursor Molecules Progenitor->Carbamoyl_Phosphate Progenitor->Dihydroorotate

Caption: Quinoline carboxylic acids inhibit DHODH, blocking the conversion of dihydroorotate to orotate.

Antimicrobial Activity: A Legacy and a Future in Combating Pathogens

The quinoline core is perhaps most famous for the quinolone class of antibiotics, which revolutionized the treatment of bacterial infections. Research into novel quinoline carboxylic acid derivatives continues this legacy, seeking compounds with broad-spectrum activity against bacteria and fungi, including drug-resistant strains.[2][13][14]

Mechanisms of Antimicrobial Action

The primary mechanism for the antibacterial action of quinolones is the inhibition of essential bacterial enzymes responsible for DNA topology:

  • DNA Gyrase (Topoisomerase II) and Topoisomerase IV: These enzymes are crucial for managing DNA supercoiling, replication, and chromosome segregation in bacteria.[15] Quinoline carboxylic acid derivatives bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event.[15][16] The C3-carboxylic acid is a hallmark feature considered essential for this activity.[17]

Derivatives have shown efficacy against a wide range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[2][5][16]

Quantitative Antimicrobial Activity Data

Antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Phenyl-quinoline-4-carboxylic acid deriv. (5a4)Staphylococcus aureus64[5]
2-Phenyl-quinoline-4-carboxylic acid deriv. (5a7)Escherichia coli128[5]
Oxazino quinoline hybrid (5d)Various G+ and G- strains0.125 - 8[18]
Various 2-chloroquinoline derivativesVarious bacteria and fungi"Moderate to good activity"[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.[1][4]

Step-by-Step Methodology

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial 2-fold dilutions of the compound in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. This step halves the concentration of the drug in each well to the final test concentration.

  • Controls: Include a positive control (broth + inoculum, no drug) to ensure the bacteria are viable and a negative control (broth only) to check for medium sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[1]

Visualization: MIC Determination Workflow

MIC_Workflow Workflow for MIC Determination via Broth Microdilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Quinoline Derivative in 96-well plate B Standardize Bacterial Inoculum to 0.5 McFarland C Inoculate wells with standardized bacteria A->C B->C D Incubate plate at 37°C for 18-24h C->D E Observe for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Quinoline carboxylic acid derivatives have been investigated for their potential to modulate inflammatory responses, showing promise as a distinct class of anti-inflammatory agents.[2][11]

Mechanisms of Anti-inflammatory Action

Studies have revealed that these compounds can exert anti-inflammatory effects through various pathways:

  • Inhibition of Pro-inflammatory Mediators: In cellular models, such as lipopolysaccharide (LPS)-induced inflammation in macrophages, certain quinoline carboxylic acids have demonstrated an impressive ability to inhibit the production of pro-inflammatory mediators.[11][19]

  • COX Inhibition: The cyclooxygenase (COX) enzymes are well-known targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Structure-activity relationship (SAR) studies have indicated that quinoline derivatives bearing a carboxylic acid moiety can exhibit COX-inhibitory activity.[20]

  • T-Cell Function Downregulation: Some substituted quinoline carboxylic acids may exert their effects through a mechanism distinct from traditional NSAIDs by down-regulating T-cell function, which could be particularly beneficial in autoimmune and chronic inflammatory conditions.[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in-vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12]

Step-by-Step Methodology

  • Animal Acclimatization: Use Wistar albino rats or a similar rodent model. Allow the animals to acclimatize to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin), and test groups for different doses of the quinoline derivative. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in saline) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the mean increase in paw volume for each group. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[12]

Structure-Activity Relationship (SAR): A Guide to Rational Design

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For quinoline carboxylic acids, the nature and position of substituents on the quinoline ring system are critical determinants of their pharmacological profile.[17][20]

  • For Anticancer Activity (DHODH Inhibition):

    • C2 Position: Bulky, hydrophobic substituents are often required for potent activity.[9][17]

    • C4 Position: A carboxylic acid group at this position is frequently a strict requirement for high-affinity binding to the enzyme.[9][17]

    • Benzo Ring (C5-C8): Electron-withdrawing groups (e.g., -F, -Cl) on the benzo portion of the ring can significantly enhance potency.[17]

  • For Antibacterial Activity (Quinolones):

    • C3 Position: The carboxylic acid at C3 is a quintessential feature, essential for binding to DNA gyrase.[17]

    • C6 Position: A fluorine atom at this position dramatically increases antibacterial potency (the basis for fluoroquinolones).

    • C7 Position: Substituents like piperazine rings at this position are critical for modulating the spectrum of activity and pharmacokinetic properties.

Visualization: Key SAR Insights

Caption: Key substituent positions that modulate the biological activity of the quinoline scaffold.

Conclusion and Future Perspectives

The quinoline carboxylic acid scaffold continues to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, from anticancer and antimicrobial to anti-inflammatory effects.[2] The true power of this scaffold lies in its synthetic tractability, which allows medicinal chemists to fine-tune its properties to achieve desired activity against specific biological targets.

Future research will likely focus on designing hybrid molecules and dual-target inhibitors to combat complex diseases and drug resistance.[7][11][22] For instance, combining the quinoline core with other pharmacophores may yield compounds with synergistic effects. Furthermore, optimizing the pharmacokinetic and safety profiles of these potent derivatives will be paramount to translating their in-vitro promise into clinically successful therapies. The insights and methodologies presented in this guide provide a solid foundation for these future endeavors, empowering researchers to continue unlocking the immense therapeutic potential of novel quinoline carboxylic acid derivatives.

References

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Der Pharma Chemica. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. PubMed. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. National Institutes of Health. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. PubMed. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. IJRSI. [Link]

  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. [Link]

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An In-Depth Technical Guide to the Discovery and Screening of 4-Acetamido-2-methylquinoline-6-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This technical guide provides a comprehensive framework for the discovery, synthesis, and screening of novel analogues of 4-Acetamido-2-methylquinoline-6-carboxylic acid, a promising, yet underexplored, member of this chemical class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial target hypothesis to the identification of promising lead compounds. We will delve into the rationale behind a multi-pronged screening strategy, encompassing both in-silico and in-vitro methodologies, and provide detailed, field-proven protocols for the synthesis and evaluation of a focused library of analogues.

Introduction: The Therapeutic Potential of the Quinoline Core

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have been extensively investigated for their diverse pharmacological effects[2]. The unique chemical architecture of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its biological activity[2]. The 4-aminoquinoline subgroup, in particular, has yielded several clinically significant drugs, including the antimalarial chloroquine and the anticancer agent neratinib[4][5].

The subject of this guide, 4-Acetamido-2-methylquinoline-6-carboxylic acid, possesses several key structural features that suggest significant therapeutic potential:

  • The quinoline core provides a rigid scaffold for the presentation of functional groups.

  • The 4-acetamido group can participate in hydrogen bonding interactions with biological targets.

  • The 2-methyl group can influence the steric and electronic properties of the molecule.

  • The 6-carboxylic acid moiety offers a potential site for salt formation to improve solubility and can also act as a key interacting group with target proteins.

While specific biological data for 4-Acetamido-2-methylquinoline-6-carboxylic acid is not extensively available in the public domain, the known activities of structurally related quinoline-4-carboxylic acid derivatives provide a strong rationale for its investigation across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions[1][6][7].

A Multi-Pronged Approach to Screening

To efficiently explore the therapeutic potential of 4-Acetamido-2-methylquinoline-6-carboxylic acid analogues, a multi-pronged screening strategy is proposed. This approach integrates computational and experimental methods to maximize the identification of high-quality lead compounds.

Caption: A multi-pronged screening workflow for the discovery of novel analogues.

In-Silico Discovery: Virtual Screening and ADMET Prediction

Virtual screening serves as a cost-effective and rapid method to identify promising lead candidates from large compound libraries[1][4].

2.1.1. Target-Based Virtual Screening

Given the prevalence of quinoline derivatives as kinase inhibitors, a virtual screening campaign targeting a panel of cancer-relevant kinases is a logical starting point[7][8].

Experimental Protocol: Virtual Screening for Kinase Inhibitors

  • Protein Preparation:

    • Obtain crystal structures of target kinases (e.g., EGFR, VEGFR, Src) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Library Preparation:

    • Generate a virtual library of 4-Acetamido-2-methylquinoline-6-carboxylic acid analogues with diverse substitutions at the 2, 4, and 6 positions.

    • Prepare the ligands by generating 3D coordinates, assigning correct protonation states, and minimizing their energy.

  • Molecular Docking:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding poses and affinities of the virtual library against the prepared kinase targets[9][10].

    • Rank the compounds based on their predicted binding energies and visual inspection of the binding modes.

2.1.2. In-Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage attrition of drug candidates.

  • Utilize computational models (e.g., SwissADME, pkCSM) to predict key pharmacokinetic and toxicity parameters for the virtual hits[11][12].

  • Prioritize compounds with favorable predicted ADMET profiles for synthesis and in-vitro testing.

Chemical Synthesis of Analogues

The synthesis of a focused library of analogues is central to establishing structure-activity relationships (SAR). The Doebner and Pfitzinger reactions are classical and versatile methods for the synthesis of quinoline-4-carboxylic acids[3][13][14][15][16][17][18].

General Synthetic Strategy

A plausible synthetic route to the core scaffold and its analogues involves a multi-step sequence.

Caption: A generalized synthetic workflow for generating diverse analogues.

Experimental Protocol: Doebner Reaction for 2-Methylquinoline-6-carboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 4-aminobenzoic acid (1.0 eq) in ethanol.

  • Addition of Reagents: Add pyruvic acid (1.1 eq) and a suitable aldehyde (e.g., acetaldehyde, 1.1 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization.

Note: The Doebner-von Miller reaction provides an alternative route using α,β-unsaturated carbonyl compounds[15][19][20]. The Pfitzinger reaction, starting from isatin derivatives, is another powerful method for accessing quinoline-4-carboxylic acids[3][16][17][18].

In-Vitro Screening Cascade

A tiered screening approach will be employed to efficiently identify and characterize the biological activity of the synthesized analogues.

Primary High-Throughput Screening (HTS)

The initial screen will focus on identifying compounds with cytotoxic activity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[1][4][21].

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the synthesized analogues at a single high concentration (e.g., 10 µM) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[4].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Secondary Assays: Dose-Response and Target Engagement

Compounds showing significant activity in the primary screen will be subjected to secondary assays to determine their potency and confirm their mechanism of action.

4.2.1. Dose-Response Curves

  • Perform MTT assays with a range of concentrations for each active compound to determine the half-maximal inhibitory concentration (IC50).

4.2.2. In-Vitro Kinase Inhibition Assay

For compounds identified as potential kinase inhibitors through virtual screening, direct enzymatic assays are essential for confirmation.

Experimental Protocol: In-Vitro Kinase Assay (Luminescence-Based)

This protocol utilizes an ADP-Glo™ Kinase Assay to measure the amount of ADP produced during the kinase reaction[5].

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the target kinase, the test compound at various concentrations, a suitable substrate peptide, and ATP in kinase buffer.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Tertiary Assays: Cell-Based Mechanistic Studies and Antiviral Evaluation

Promising lead compounds will be further characterized in more complex cell-based assays.

4.3.1. Cell Cycle Analysis and Apoptosis Assays

  • To understand the mechanism of cytotoxicity, active compounds will be evaluated for their effects on cell cycle progression (by flow cytometry) and apoptosis induction (e.g., Annexin V staining).

4.3.2. In-Vitro Antiviral Assay

Given the known antiviral activity of some quinoline derivatives, promising non-cytotoxic compounds will be screened for antiviral efficacy.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit virus-induced cell death[22][23][24].

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

  • Virus Infection: Infect the cells with a known titer of the target virus (e.g., an RNA virus) in the presence of various concentrations of the test compound.

  • Overlay: After a 1-hour incubation, remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with crystal violet to visualize the plaques (areas of cell death).

  • Data Analysis: Count the number of plaques in each well and calculate the percent plaque reduction compared to the virus-only control to determine the EC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for 4-Acetamido-2-methylquinoline-6-carboxylic Acid Analogues

Compound IDR1-Group (Position 2)R2-Group (Position 4)R3-Group (Position 6)MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Lead-001-CH3-NHCOCH3-COOH5.28.16.5
Analogue-002-CF3-NHCOCH3-COOH2.84.53.1
Analogue-003-CH3-NH2-COOH> 50> 50> 50
Analogue-004-CH3-NHCOCH3-CONH215.622.318.9

Conclusion and Future Directions

This technical guide has outlined a comprehensive and integrated strategy for the discovery and screening of novel analogues of 4-Acetamido-2-methylquinoline-6-carboxylic acid. By combining rational in-silico design, efficient chemical synthesis, and a robust in-vitro screening cascade, researchers can systematically explore the therapeutic potential of this promising chemical scaffold. The identification of potent and selective lead compounds will pave the way for further preclinical development, including in-vivo efficacy studies and detailed pharmacokinetic and toxicological profiling. The versatility of the quinoline core suggests that with dedicated medicinal chemistry efforts, novel drug candidates with significant therapeutic value can be developed from this scaffold.

References

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. (n.d.). PMC. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]

  • (PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry - ACS Publications. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ResearchGate. [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

  • (PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (n.d.). ResearchGate. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. (2025). [Link]

  • (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020). ResearchGate. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI. [Link]

  • ROS1 kinase inhibition reimagined: identifying repurposed drug via virtual screening and molecular dynamics simulations for cancer therapeutics. (2024). Frontiers. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC. [Link]

  • View of Computational Strategies in Anticancer Drug Discovery: Virtual Screening of Protein Kinase Inhibitors. (n.d.). Frontiers in Health Informatics. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). [Link]

  • Antiviral assay. (n.d.). Bio-protocol. [Link]

  • Feasibility of Using Molecular Docking-Based Virtual Screening for Searching Dual Target Kinase Inhibitors. (2013). Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). [Link]

  • Application of pfitzinger reaction in. (n.d.). JOCPR. [Link]

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structure-activity relationship (SAR) studies of 2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Methylquinoline Derivatives

The quinoline scaffold is one of the most chemically privileged structures in modern drug discovery. Within this class, the introduction of a methyl group at the C-2 position yields 2-methylquinoline (quinaldine) derivatives—a specialized subclass demonstrating profound versatility across oncology, infectious disease, and metabolic regulation.

This guide synthesizes structural insights, mechanistic rationales, and self-validating experimental workflows to support researchers in the rational design and evaluation of novel 2-methylquinoline therapeutics.

Pharmacophore Topography: The Mechanistic Logic of Substitution

The unique pharmacological profile of 2-methylquinoline stems from its geometry. The C-2 methyl group creates a distinct steric boundary, fundamentally altering the dihedral angle between the quinoline core and surrounding protein clefts. This simple modification limits structural planarity, enhancing target selectivity by preventing non-specific DNA intercalation and forcing the molecule into complex spatial binding pockets[1].

Oncology: Kinase Inhibition and Metalloenzyme Targeting

In anticancer drug design, 2-methylquinoline is frequently deployed as a core scaffold to inhibit overactive kinases, particularly the Epidermal Growth Factor Receptor (EGFR).

  • Fluorination for Stability (C-6/C-8): The strategic placement of fluorine atoms at the C-6 and C-8 positions serves a dual purpose. Fluorination drastically increases the lipophilicity of the molecule, enhancing cell membrane penetration. Concurrently, it blocks cytochrome P450-mediated oxidation at these vulnerable sites, significantly increasing the half-life and metabolic stability of the compound[2].

  • Steric Bulking (C-4 Anilino): Direct SAR studies indicate that the substitution pattern at the C-4 position dictates binding affinity. For 6,8-difluoro-2-methylquinolines, placing bulky hydrophobic groups (such as isopropyl or tert-butyl) at the meta-position of a C-4 aniline ring optimizes the fit within the hydrophobic sub-pocket of the target kinase, yielding exceptional antiproliferative activity against cell lines like HeLa and BGC-823[2].

  • Metal Chelation (C-8 Hydroxyl): In structures targeting histone deacetylases (HDACs) or other metalloenzymes, an unhindered hydroxyl group at the C-8 position is an absolute requirement. It acts as a bidentate chelator for active-site metal ions (e.g., Zn²⁺). Methylation of this free hydroxyl group entirely abrogates the compound's anticancer properties[3].

SAR_Logic Core 2-Methylquinoline Core Scaffold C2 C-2 Methyl Forces dihedral angle Limits planarity Core->C2 C68 C-6 / C-8 Fluoro Prevents CYP450 oxidation Increases lipophilicity Core->C68 C4 C-4 Anilino (meta-bulky) Fills kinase hydrophobic pocket Drives EGFR binding Core->C4 C8 C-8 Hydroxyl Essential bidentate chelator (Metalloenzyme targeting) Core->C8

SAR Logic Map: Structural substitutions on the 2-methylquinoline core and functional outcomes.

Infectious Diseases: Overcoming Efflux and Permeability Barriers

The adaptability of the 2-methylquinoline core extends into antimycobacterial and antimalarial applications.

  • Antimalarial Molecular Hybridization: The parasite Plasmodium falciparum evades traditional quinolines (like chloroquine) via the PfCRT efflux pump. By reacting 2-methylquinoline derivatives with diverse aldehydes to form bulky aldimines via aldol condensation, researchers have synthesized conjugates that exhibit potent activity against chloroquine-resistant strains. The increased steric bulk and altered basicity cause these hybrids to evade the PfCRT pump, forcibly trapping the drug in the parasite's digestive vacuole[4].

  • Antimycobacterial Penetration: In the treatment of Mycobacterium tuberculosis, getting the drug through the dense, mycolic acid-rich cell wall is the primary challenge. Fusing an oxetane ring and a fluorophenoxy group to the 8-fluoro-2-methylquinoline core yields potent antimycobacterial agents. SAR data reveals that substituting the benzyloxy group (at the oxetane 3-position) with a 4-bromobenzyloxy moiety increases activity four-fold by optimizing the lipid-water partition coefficient[5].

Pathway Ligand EGF / TGF-α Receptor EGFR Extracellular Domain Ligand->Receptor Kinase EGFR Tyrosine Kinase Domain Receptor->Kinase Activation Proliferation Tumor Proliferation Kinase->Proliferation Phosphorylation Cascade Inhibitor 2-Methylquinoline Analogs Inhibitor->Kinase Steric Blockade ATP ATP Binding Inhibitor->ATP Competes ATP->Kinase Drives

Pathophysiological cascade of EGFR activation and steric blockade by 2-methylquinoline analogs.

Quantitative SAR Data Summaries

To establish a clear structural trajectory for lead optimization, the bioactivity of notable 2-methylquinoline configurations is summarized below.

Table 1: Influence of C-4 and C-8 Substitutions on Anticancer Efficacy

Compound Core ScaffoldSubstitution FeatureTarget / Cell LineImpact on Bioactivity
6,8-difluoro-2-methylquinoline C-4 Anilino (meta-isopropyl)HeLa / BGC-823 (EGFR)Potent: IC₅₀ lower than clinical control Gefitinib[2].
6,8-difluoro-2-methylquinoline C-4 Anilino (meta-tert-butyl)HeLa / BGC-823 (EGFR)Potent: High cytotoxicity due to optimal hydrophobic sub-pocket fit[2].
2-aminobenzamide derivatives Unsubstituted C-2 methylHT-29 / HCT116 (HDAC)Moderate to High: Methyl group forces favorable active-site dihedral angle[1].
8-hydroxyquinoline derivatives Free C-8 HydroxylGeneric CarcinomaPotent: Retains metallo-target chelation capabilities[3].
8-methoxyquinoline derivatives Methylated C-8 HydroxylGeneric CarcinomaAbrogated: Loss of crucial H-bond/metal interaction halts activity[3].

Table 2: Influence of Oxetanyl-phenoxy Substitutions on Antimycobacterial Activity

Compound IDSubstitution at Oxetane C-3Target PathogenMIC (μM)Fold Change (vs. 9a)
9a Unsubstituted benzyloxyM. tuberculosis H37Rv57.73 μMBaseline[5]
9b 4-bromobenzyloxyM. tuberculosis H37Rv~14.43 μM4x Increase[5]

Self-Validating Experimental Protocol: Bioassay & Selectivity Index Loop

A protocol is only as robust as its internal controls. To isolate true structural enhancements from non-specific cytotoxicity or solvent artifacts, the following workflow is designed as a self-validating system .

Phase 1: Compound Solubilization and Uniformity

Causality: Poor solubility frequently registers as false negatives in SAR screening.

  • Dissolve synthesized 2-methylquinoline derivatives in 100% molecular-grade DMSO to generate a 10 mM master stock.

  • Self-Validation Checkpoint: Perform serial dilutions in target media ensuring the final DMSO concentration in any well never exceeds 0.5% (v/v). Set up a vehicle control well (0.5% DMSO with no drug). If vehicle control exhibits >5% cell death compared to untreated media, discard the plate to prevent solvent toxicity from masking true drug effects.

Phase 2: Antimicrobial Efficacy via Resazurin Microtiter Assay (REMA)

Causality: Determining the absolute potency (Minimum Inhibitory Concentration, MIC) using a metabolic indicator directly quantifies pathogen viability.

  • Culture M. tuberculosis H37Rv to the logarithmic growth phase.

  • Dispense 100 μL of media containing serially diluted 2-methylquinoline derivatives (e.g., compound 9b) into a 96-well plate.

  • Inoculate each well with 100 μL of the bacterial suspension.

  • Self-Validation Checkpoint: Include wells containing Pyrazinamide (positive control) and blank media (negative contamination control).

  • Incubate for 7 days at 37°C. Add Resazurin reagent. The MIC is recorded at the lowest drug concentration preventing a color shift from blue (inactive metabolism) to pink (active metabolism)[5].

Phase 3: Host Toxicity Counter-Screening via MTT Assay

Causality: Broad-spectrum toxins are useless therapeutically. Active molecules must be counter-screened against normal mammalian host cells (Vero cells) to establish specificity.

  • Seed Vero cells into a 96-well plate at 1×10⁴ cells/well. Incubate for 24 hours.

  • Treat cells with the target compounds at concentrations bracketing the calculated MIC (e.g., 5 μM to 100 μM).

  • After 48 hours, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilize the resulting formazan crystals with 150 μL of DMSO. Measure absorbance at 570 nm[3].

  • Calculate the IC₅₀ for the Vero cell line.

Phase 4: Data Validation (Selectivity Index)

Calculate the Selectivity Index (SI): SI = IC₅₀ (Vero) / MIC (Pathogen). The Self-Validating Logic: If SI < 10, the molecule's toxicity is non-selective, and structural redesign (returning to Phase 1) is required. An SI > 10 proves target-specific bioactivity, formally validating the 2-methylquinoline substitution pattern as a viable lead structure.

Validation_Workflow Compound Test Compound Vehicle Vehicle Controls (<0.5% DMSO) Compound->Vehicle MTT MTT Assay (Vero Cell Line) SI Selectivity Index (SI Calculation) MTT->SI MIC REMA Screening (Target Pathogen) MIC->SI Vehicle->MTT Vehicle->MIC Hit Hit Validation (SI > 10) SI->Hit

Self-validating experimental workflow designed to mathematically isolate true bioactivity.

References

  • Title: Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional | Source: Benchchem | URL: 2

  • Title: Structure-Activity Relationship of Quinoline Sulfonamide Derivatives: A Comparative Guide | Source: Benchchem | URL: 3

  • Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation | Source: PMC | URL: 4

  • Title: Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents | Source: PMC | URL: 5

  • Title: Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors | Source: ResearchGate | URL: 1

Sources

A Technical Guide to 4-Acetamido-2-methylquinoline-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth analysis of a specific derivative, 4-Acetamido-2-methylquinoline-6-carboxylic acid. While this compound is not extensively documented in publicly available literature, this guide extrapolates its chemical properties, potential synthetic pathways, and likely pharmacological relevance based on the well-established chemistry and biological activities of structurally related quinoline carboxylic acids. We will delve into the strategic importance of the acetamido and carboxylic acid functionalities and propose detailed protocols for synthesis and analysis. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and similar quinoline derivatives as potential therapeutic agents.

Chemical Identity and Physicochemical Properties

IUPAC Name: 4-Acetamido-2-methylquinoline-6-carboxylic acid

The name is derived from the parent heterocycle, quinoline. The substituents are numbered according to IUPAC conventions, with a carboxylic acid group at position 6, a methyl group at position 2, and an acetamido (or N-acetylamino) group at position 4.

Table 1: Calculated Physicochemical Properties and Identifiers of Related Compounds

Property/Identifier4-Acetamido-2-methylquinoline-6-carboxylic acid (Calculated)2-Methylquinoline-6-carboxylic acid[1][2]4-Amino-2-methylquinoline-6-carboxylic acid
Molecular Formula C₁₃H₁₂N₂O₃C₁₁H₉NO₂C₁₁H₁₀N₂O₂
Molecular Weight 244.25 g/mol 187.19 g/mol 202.21 g/mol
CAS Number Not available635-80-399984-73-3
InChIKey Not availableIZONZQFTYGVOOO-UHFFFAOYSA-NMRGARODDQXEDJP-UHFFFAOYSA-N
Appearance (Predicted) Solid, likely off-white to beige powderSolidSolid
Solubility (Predicted) Sparingly soluble in water, soluble in organic solvents like DMSO and DMF--
pKa (Predicted) Carboxylic acid: ~4-5; Amide N-H: ~17-18--

The introduction of the 4-acetamido group, compared to an unsubstituted or amino-substituted quinoline, is expected to modulate the compound's electronic properties and its potential for hydrogen bonding, which can significantly influence its biological activity and pharmacokinetic profile.

Proposed Synthetic Pathway

While a specific, peer-reviewed protocol for the synthesis of 4-Acetamido-2-methylquinoline-6-carboxylic acid is not documented, a plausible and efficient multi-step synthetic route can be designed based on established quinoline synthesis methodologies, such as the Doebner-von Miller reaction, followed by functional group interconversions.[3]

The proposed pathway begins with a substituted aniline and proceeds through nitration, cyclization, reduction, and final acetylation.

Synthetic_Pathway A 4-Amino-3-nitrobenzoic acid B Doebner-von Miller Reaction (with Crotonaldehyde) A->B Step 1 C 2-Methyl-4-nitroquinoline-6-carboxylic acid B->C D Reduction (e.g., Fe/HCl or H₂, Pd/C) C->D Step 2 E 4-Amino-2-methylquinoline-6-carboxylic acid D->E F Acetylation (Acetic Anhydride, Pyridine) E->F Step 3 G 4-Acetamido-2-methylquinoline-6-carboxylic acid F->G

Caption: Proposed synthetic workflow for 4-Acetamido-2-methylquinoline-6-carboxylic acid.

Protocol 1: Detailed Synthetic Methodology

Step 1: Synthesis of 2-Methyl-4-nitroquinoline-6-carboxylic acid (Doebner-von Miller Cyclization)

  • Rationale: The Doebner-von Miller reaction is a classic and robust method for synthesizing 2-methylquinolines from anilines.[3] Starting with 4-amino-3-nitrobenzoic acid ensures the correct placement of the nitro and carboxylic acid groups on the final quinoline core.

  • To a stirred solution of sulfuric acid in water, add 4-amino-3-nitrobenzoic acid (1.0 eq).

  • Add an oxidizing agent, such as arsenic pentoxide or iron(III) chloride (catalytic amount).

  • Heat the mixture to approximately 100°C.

  • Slowly add crotonaldehyde (or a suitable precursor like paraldehyde) (1.5 eq) dropwise, maintaining the temperature.

  • After the addition is complete, continue heating for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

  • Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization.

Step 2: Reduction of the Nitro Group to an Amine

  • Rationale: The nitro group at the 4-position must be reduced to an amine to allow for the subsequent acetylation. Catalytic hydrogenation or metal-acid reduction are standard, high-yield methods for this transformation.

  • Suspend 2-Methyl-4-nitroquinoline-6-carboxylic acid (1.0 eq) in ethanol or acetic acid.

  • Add a reducing agent, such as iron powder (5.0 eq) and a catalytic amount of hydrochloric acid, or use a palladium on carbon catalyst (10 mol%) under a hydrogen atmosphere.

  • Heat the reaction to reflux (for Fe/HCl) or stir at room temperature (for H₂/Pd-C) and monitor by TLC.

  • Upon completion, filter the reaction mixture (hot, if using iron) to remove the catalyst or iron salts.

  • Evaporate the solvent under reduced pressure to obtain crude 4-Amino-2-methylquinoline-6-carboxylic acid, which can be used directly in the next step.

Step 3: N-Acetylation of the 4-Amino Group

  • Rationale: The final step is the selective acetylation of the primary amino group at the 4-position. Acetic anhydride is an effective and common acetylating agent. Pyridine is used as a catalyst and to scavenge the acetic acid byproduct.

  • Dissolve the crude 4-Amino-2-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove pyridine, and dry.

  • The final product, 4-Acetamido-2-methylquinoline-6-carboxylic acid, can be purified by recrystallization from a suitable solvent like ethanol.

Significance in Medicinal Chemistry and Drug Discovery

The quinoline carboxylic acid framework is a key pharmacophore in numerous therapeutic agents. The carboxylic acid moiety is often critical for biological activity, as it can form salt bridges or key hydrogen bond interactions with residues in a target protein's active site.[4][5]

Potential as a DHODH Inhibitor

A prominent target for quinoline carboxylic acids is Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest. This mechanism is particularly effective against rapidly proliferating cells, making DHODH an attractive target for anticancer and immunosuppressive drugs.[5] The well-known DHODH inhibitor Brequinar features a substituted quinoline-4-carboxylic acid core, where the carboxylate interacts with key residues like Arginine 136 in the enzyme's binding pocket.[4] It is highly plausible that 4-Acetamido-2-methylquinoline-6-carboxylic acid could adopt a similar binding mode.

DHODH_Inhibition cluster_0 DHODH Active Site Arg136 Arg136 Gln47 Gln47 HydrophobicPocket Hydrophobic Pocket (M43, L58, A59) Inhibitor 4-Acetamido-2-methylquinoline-6-carboxylic acid -COOH -NHCOCH₃ -CH₃ Inhibitor:cooh->Arg136 Salt Bridge Inhibitor:nhco->Gln47 H-Bond Inhibitor:me->HydrophobicPocket Hydrophobic Interaction

Caption: Postulated binding mode of the title compound in the DHODH active site.

The Role of the Carboxylic Acid Group

The carboxylic acid functional group is a cornerstone in drug design, present in over 450 marketed drugs.[6][7] However, its presence can sometimes lead to poor membrane permeability or rapid metabolism. In such cases, medicinal chemists often explore bioisosteres—functional groups with similar physicochemical properties. While essential for the activity of many DHODH inhibitors, should modification be necessary, potential bioisosteres for the carboxylic acid group in this scaffold could include tetrazoles, hydroxamic acids, or 3-hydroxyisoxazoles.[6]

Analytical Methodologies

To ensure the identity, purity, and stability of 4-Acetamido-2-methylquinoline-6-carboxylic acid, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard technique for this purpose.[8]

Protocol 2: HPLC Method for Purity Assessment
  • Rationale: This method provides a baseline for separating the target compound from potential starting materials, intermediates, and degradation products. The reverse-phase column is suitable for moderately polar compounds like the title molecule.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by a UV-Vis spectral scan of the compound (a maximum wavelength is expected in the 250-350 nm range).[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.

Further characterization should include Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

Conclusion

4-Acetamido-2-methylquinoline-6-carboxylic acid represents a promising, albeit underexplored, scaffold for drug discovery. Its structural similarity to known pharmacologically active agents, particularly DHODH inhibitors, provides a strong rationale for its synthesis and biological evaluation. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to access this compound and investigate its therapeutic potential. Further studies are warranted to elucidate its precise biological mechanism of action and to explore its structure-activity relationships, which could pave the way for the development of novel therapeutics in oncology and immunology.

References

  • BuyersGuideChem. (n.d.). Supplier CAS No 300590-94-7. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Retrieved from [Link]

  • Zhang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-Methylquinoline-6-carboxylic Acid(CAS# 635-80-3). Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from.... Retrieved from [Link]

  • Ioannou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Retrieved from [Link]

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Methodological & Application

Application Note: Pfitzinger Reaction Protocol for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of antibacterial, anticancer, and antiviral therapeutics[1],[2]. The Pfitzinger reaction—first described by Wilhelm Pfitzinger in 1886—remains one of the most robust, one-pot synthetic strategies to construct this core[3],[4]. By condensing isatin (1H-indole-2,3-dione) with an α-methylene-containing carbonyl compound under strongly basic conditions, researchers can generate highly functionalized quinoline derivatives[3],[4].

This application note provides a comprehensive, field-proven technical guide to the Pfitzinger synthesis. Rather than providing a rigid set of instructions, this document highlights the mechanistic causality behind key experimental choices, ensuring researchers can troubleshoot, optimize, and adapt these protocols to their specific target molecules.

Mechanistic Rationale & Pathway

To optimize the reaction, one must first understand the self-validating mechanistic steps that dictate intermediate formation. The classical approach involves introducing all reagents simultaneously; however, this often leads to a complex mixture of tarry byproducts.

The reaction relies on the following defined sequence[1],[3]:

  • Pre-hydrolysis (Ring Opening): A strong base (KOH or NaOH) attacks the C-2 carbonyl of isatin, hydrolyzing the amide bond to generate a highly reactive keto-acid intermediate (isatinic acid / 2-aminophenylglyoxylic acid salt).

  • Imine Formation: The basic environment facilitates the nucleophilic attack of the liberated primary amine on the exogenous ketone/aldehyde to form a Schiff base (imine or enamine).

  • Intramolecular Cyclodehydration: An internal base-catalyzed aldol-type condensation between the enolized α-carbon and the original isatin C-3 carbonyl closes the pyridine ring, followed by dehydration to yield the aromatized quinoline-4-carboxylic acid.

G Isatin Isatin (Heterocyclic Core) AmideHydrolysis Base-Catalyzed Amide Hydrolysis Isatin->AmideHydrolysis Base Strong Base (KOH / NaOH) Base->AmideHydrolysis  Ring Opening KetoAcid Keto-Acid Intermediate (Isatinic Acid Salt) AmideHydrolysis->KetoAcid ImineFormation Imine Formation (Schiff Base) KetoAcid->ImineFormation Ketone α-Methylene Carbonyl (Ketone/Aldehyde) Ketone->ImineFormation Cyclization Intramolecular Cyclodehydration ImineFormation->Cyclization Product Quinoline-4-Carboxylic Acid (Cinchoninic Acid) Cyclization->Product  - H₂O

Logical flow and mechanistic steps of the Pfitzinger condensation.

Substrate Scope & Quantitative Yield Analysis

The versatility of the allows it to accommodate diverse ketones, ranging from simple aliphatics to complex bicyclic systems[3],[5]. Steric hindrance near the α-methylene site and the enolizability of the ketone dictate the kinetic efficiency and the ultimate thermodynamic yield[2],[6].

Table 1: Representative Substrate Scope and Yields for Pfitzinger Reactions

Carbonyl Substrate (Ketone)Base CatalystTime / TempTarget Cinchoninic Acid DerivativeTypical Yield
AcetoneKOH (aq/EtOH)24 h / Reflux2-Methylquinoline-4-carboxylic acid60% – 84%
Methyl ethyl ketoneKOH (aq/EtOH)24 h / Reflux2-Ethylquinoline-4-carboxylic acid55% – 65%[6]
4-AcetylbiphenylNaOH (aq)24 h / Reflux2-(Biphenyl-4-yl)quinoline-4-carboxylic acid~68%[7]
CyclohexanoneKOH (aq/EtOH)18 h / Reflux1,2,3,4-Tetrahydroacridine-9-carboxylic acid75% – 85%
5,6-Dimethoxy indanone*KOH (Ethanol)16 h / Reflux5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid36%[6]

*Note: Modifying conditions to acidic variants (using HCl/AcOH) can push the yield of sterically rigid fused systems like the indanone derivative up to 86%[6].

Experimental Protocols

To ensure reproducibility, a "Two-Stage Pre-Hydrolysis Protocol" is highly recommended. By separating the initial ring-opening from the condensation step, competitive side reactions (such as cross-aldol condensation of the ketone) are drastically minimized.

Two-Stage Batch Synthesis

Reagents Required:

  • Isatin (0.07 mol)

  • Enolizable Ketone (e.g., Acetone or 4-Acetylbiphenyl) (0.07 mol)

  • Potassium Hydroxide (KOH) (0.2 mol)[2]

  • Absolute Ethanol (25 - 40 mL) and Distilled Water (1 - 5 mL)[8],[2]

Step-by-Step Methodology:

  • Preparation of the Basic Matrix: In a 250 mL round-bottom flask, dissolve the potassium hydroxide in the water/ethanol mixture[8]. Causality Note: KOH is generally preferred over NaOH as it provides superior solubility for the potassium isatinate intermediate in ethanolic media, maintaining a homogeneous reaction environment.

  • Isatin Pre-Hydrolysis: Add the isatin to the basic solution in portions. Stir at room temperature for 1 hour. During this phase, you will observe a distinct color transition from deep purple/orange to a pale brown/yellow[8],. This visual cue acts as an internal validation that the amide bond has been successfully cleaved to form the keto-acid.

  • Condensation: Introduce the chosen carbonyl compound (1.0 equivalent) directly into the brown isatinic acid solution[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 24 hours[2],[7]. Monitor reaction progress utilizing Thin-Layer Chromatography (TLC).

Isolation and Isoelectric Purification

The work-up of the Pfitzinger reaction is heavily reliant on precise pH manipulation. The target quinoline-4-carboxylic acid is amphoteric (it possesses a basic quinoline nitrogen and an acidic carboxylate group)[7].

Step-by-Step Methodology:

  • Solvent Evaporation: Allow the reaction to cool to room temperature, then remove the bulk of the ethanol via rotary evaporation.

  • Neutral Impurity Extraction: Dilute the remaining residue with distilled water (approx. 50 mL). The product is currently soluble as a potassium salt[1],[8]. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (

    
     mL). Causality Note: This non-polar extraction effectively purges unreacted ketones, colored organic tars, and neutral intermediates, streamlining downstream purity[8],[2].
    
  • Isoelectric Precipitation (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask and chill in an ice bath. Slowly titrate the solution with Glacial Acetic Acid (or dilute HCl) while stirring continuously, until the pH reaches 4 to 5 [8],[7].

    • Expert Insight: Do not over-acidify. Dropping the pH to 1-2 will protonate the quinoline core nitrogen, converting the target product into a highly water-soluble hydrochloride salt and collapsing your isolated yield. Acetic acid is optimal because it naturally buffers the solution near the required isoelectric point[8],[2].

  • Filtration & Drying: Collect the resulting pale-yellow to off-white precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual inorganic salts. Dry to a constant weight in a vacuum oven at 80°C[8],.

  • Recrystallization (Optional): If analytically pure samples are required for NMR or bioassay, recrystallize from hot water or aqueous ethanol.

References

  • da Silva, J. F. M., et al. "The chemistry of isatins: a review from 1975 to 1999." Journal of the Brazilian Chemical Society (2001). URL:[Link]

  • Sangshetti, J. N., et al. "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry 11.2 (2014): 225-250. URL:[Link]

  • Li, Jie Jack. "Pfitzinger Quinoline Synthesis." Name Reactions in Organic Synthesis, Cambridge University Press. URL:[Link]

  • Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Quantitative Analysis of 4-Acetamido-2-methylquinoline-6-carboxylic acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Detailed Protocol

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Acetamido-2-methylquinoline-6-carboxylic acid. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. The developed method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, coupled with UV detection. This protocol provides the necessary details for researchers, quality control analysts, and drug development professionals to implement a reliable analytical method for the determination of 4-Acetamido-2-methylquinoline-6-carboxylic acid in various sample matrices.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer agents. 4-Acetamido-2-methylquinoline-6-carboxylic acid is a crucial building block in the synthesis of more complex quinoline-based molecules. Accurate and precise quantification of this intermediate is essential for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[1] This application note describes a detailed HPLC method specifically developed for the analysis of 4-Acetamido-2-methylquinoline-6-carboxylic acid.

The selection of chromatographic conditions is paramount for achieving optimal separation and detection. For acidic analytes like 4-Acetamido-2-methylquinoline-6-carboxylic acid, controlling the pH of the mobile phase is critical.[2][3] By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the analyte remains in its protonated, less polar form, leading to enhanced retention and improved peak shape on a reversed-phase column.[3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue/InformationSource
Chemical Structure PubChem
Molecular Formula C₁₃H₁₂N₂O₃-
Molecular Weight 244.25 g/mol -
Predicted pKa (Carboxylic Acid) ~3.05[4][5]
Predicted pKa (Protonated Quinoline Nitrogen) ~5.8
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.General Knowledge
UV Absorbance Strong absorbance in the UV region due to the quinoline chromophore.[6][7]

HPLC Method and Chromatographic Conditions

The developed RP-HPLC method is designed to provide excellent resolution, sensitivity, and reproducibility for the quantification of 4-Acetamido-2-methylquinoline-6-carboxylic acid.

Rationale for Method Development
  • Column Selection: A C18 column is chosen due to its hydrophobicity, which provides good retention for the moderately nonpolar quinoline derivative.

  • Mobile Phase: A mixture of acidified water and acetonitrile is used. The acid (phosphoric acid) lowers the pH of the mobile phase to approximately 2.5, ensuring the carboxylic acid group of the analyte is protonated.[4] Acetonitrile is selected as the organic modifier for its favorable UV transparency and elution strength.[3]

  • Gradient Elution: A gradient elution is employed to ensure efficient elution of the analyte while maintaining good peak shape and resolution from potential impurities.

  • Detection: UV detection is selected based on the strong chromophoric nature of the quinoline ring system.[7] The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds, and can be further optimized based on the analyte's specific UV spectrum.

Chromatographic Parameters
ParameterCondition
HPLC System A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
15.01090
15.19010
20.09010

Experimental Protocols

The following protocols provide a step-by-step guide for sample and standard preparation, and the HPLC analysis workflow.

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Acetamido-2-methylquinoline-6-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of 1 mg/mL of 4-Acetamido-2-methylquinoline-6-carboxylic acid.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.[4]

  • Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Calibration Inject Standards & Build Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Sample Solutions Sample_Analysis Inject Samples Sample_Prep->Sample_Analysis System_Equilibration Equilibrate HPLC System System_Equilibration->Calibration Calibration->Sample_Analysis Peak_Integration Integrate Peak Areas Sample_Analysis->Peak_Integration Quantification Quantify Analyte Concentration Peak_Integration->Quantification Report Generate Report Quantification->Report Troubleshooting cluster_problem cluster_cause cluster_solution Problem Peak Tailing / Asymmetry Cause1 Mobile Phase pH too high Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Degradation Problem->Cause3 Cause4 Extracolumn Effects Problem->Cause4 Solution1 Decrease mobile phase pH (ensure pH < pKa - 2) Cause1->Solution1 Solution2 Reduce sample concentration/injection volume Cause2->Solution2 Solution3 Flush or replace column Cause3->Solution3 Solution4 Check and shorten tubing, check connections Cause4->Solution4

Figure 2: A troubleshooting guide for common HPLC peak shape issues.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantitative determination of 4-Acetamido-2-methylquinoline-6-carboxylic acid. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The straightforward sample preparation and robust chromatographic conditions make this method efficient for high-throughput analysis.

References

  • Ataman Kimya. (n.d.). 2-METHYL QUINOLINE. Retrieved from [Link]

  • PubMed. (2000). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]

  • LCGC. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ACS Publications. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]

  • ResearchGate. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Acetamido-2-methylquinoline-6-carboxylic Acid in Antiviral Replication Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence and re-emergence of viral pathogens underscore the urgent need for novel antiviral therapeutics. The quinoline scaffold has been identified as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent antiviral properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specific quinoline derivative, 4-Acetamido-2-methylquinoline-6-carboxylic acid, in antiviral replication studies. These application notes and protocols are designed to offer a robust framework for the in vitro evaluation of this compound's antiviral efficacy and to elucidate its potential mechanism of action. The methodologies described herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility.

Introduction to 4-Acetamido-2-methylquinoline-6-carboxylic Acid and its Therapeutic Potential

Quinolines are heterocyclic aromatic compounds that form the core of many synthetic and natural products with significant pharmacological activities.[1] Derivatives of quinoline have demonstrated efficacy as anticancer, antibacterial, anti-inflammatory, and notably, antiviral agents.[2][3] The versatility of the quinoline ring allows for extensive chemical modifications, leading to compounds that can target various stages of the viral life cycle.[4]

4-Acetamido-2-methylquinoline-6-carboxylic acid is a synthetic quinoline derivative. While specific antiviral data for this exact molecule is emerging, its structural similarity to other antivirally active quinoline carboxylic acids suggests its potential as a candidate for antiviral drug discovery.[1][5] The acetamido and carboxylic acid functional groups can be critical for molecular interactions with viral or host cell targets, potentially inhibiting viral replication.

This guide will detail the necessary steps to systematically evaluate the antiviral properties of 4-Acetamido-2-methylquinoline-6-carboxylic acid, from initial cytotoxicity assessments to in-depth mechanistic studies.

Foundational Concepts: Cytotoxicity and Antiviral Efficacy

Before assessing the antiviral activity of any compound, it is crucial to determine its toxicity to the host cells. This is a critical step to ensure that any observed reduction in viral replication is due to the compound's specific antiviral action and not simply a consequence of cell death.[6] The two key parameters to be determined are:

  • 50% Cytotoxic Concentration (CC50): The concentration of the compound that results in a 50% reduction in cell viability.[7]

  • 50% Effective Concentration (EC50) or 50% Inhibitory Concentration (IC50): The concentration of the compound that inhibits viral replication by 50%.[7]

A promising antiviral candidate will have a high Selectivity Index (SI) , which is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells.

Experimental Protocols

General Cell Culture and Virus Propagation

Successful antiviral testing relies on healthy and consistent cell cultures and virus stocks.

  • Cell Lines: Select a cell line that is susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza virus, HeLa for various viruses).[7] Maintain the cells in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Virus Stocks: Propagate a well-characterized laboratory strain of the virus in the selected cell line. Titer the virus stock to determine the plaque-forming units per milliliter (PFU/mL) or the 50% tissue culture infectious dose (TCID50).

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]

Materials:

  • 4-Acetamido-2-methylquinoline-6-carboxylic acid (solubilized in a suitable solvent like DMSO)

  • Susceptible host cell line

  • 96-well cell culture plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium. Incubate overnight to allow for cell attachment.[7]

  • Compound Dilution: Prepare a serial dilution of 4-Acetamido-2-methylquinoline-6-carboxylic acid in the cell culture medium. A typical starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.[7]

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for the same duration as the planned antiviral assay (typically 48-72 hours).[7]

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay for EC50 Determination

The plaque reduction assay is the gold standard for quantifying the inhibition of viral infectivity.[9][10]

Materials:

  • 4-Acetamido-2-methylquinoline-6-carboxylic acid

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer

  • Serum-free medium

  • Overlay medium (e.g., containing 0.6% Avicel or 1.2% methylcellulose in DMEM with 2% FBS)[11][12]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 4% paraformaldehyde

Procedure:

  • Cell Preparation: Seed host cells in 6-well plates and grow until they form a confluent monolayer.[9]

  • Virus-Compound Incubation: Prepare serial dilutions of 4-Acetamido-2-methylquinoline-6-carboxylic acid in serum-free medium. Mix each dilution with an equal volume of virus suspension containing approximately 50-100 PFU per well. Incubate the mixture for 1 hour at 37°C.[13]

  • Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add the virus-compound mixture to the cells and incubate for 1 hour at 37°C, rocking every 15 minutes to allow for virus adsorption.[9]

  • Overlay: After incubation, aspirate the inoculum and add 2 mL of the overlay medium to each well.[11]

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C or 33°C) for 2-5 days, or until plaques are visible.[11]

  • Fixation and Staining: Carefully remove the overlay and fix the cells with 4% paraformaldehyde for 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes.[9]

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.[9]

Protocol 3: Quantitative Real-Time PCR (qPCR) for Viral Load Determination

qPCR is a highly sensitive method to quantify the amount of viral nucleic acid, providing a direct measure of viral replication.[14][15]

Materials:

  • 4-Acetamido-2-methylquinoline-6-carboxylic acid

  • Host cells in 24- or 48-well plates

  • Virus stock

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan)[16]

  • Primers and probe specific to a conserved region of the viral genome

  • Real-time PCR instrument

Procedure:

  • Infection and Treatment: Seed cells in appropriate plates. Infect the cells with the virus at a known multiplicity of infection (MOI). After a 1-hour adsorption period, wash the cells and add a fresh medium containing serial dilutions of 4-Acetamido-2-methylquinoline-6-carboxylic acid.

  • Incubation: Incubate the plates for a duration that allows for one or two cycles of viral replication (e.g., 24-48 hours).

  • Nucleic Acid Extraction: Harvest the cells or the supernatant and extract the viral RNA or DNA using a commercial kit.

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Set up the qPCR reaction with the extracted nucleic acid, specific primers, probe (if using TaqMan), and qPCR master mix. Run the reaction on a real-time PCR instrument.[16]

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Use a standard curve of known viral nucleic acid concentrations to perform absolute quantification of the viral copy number.[15] Calculate the percentage of inhibition for each compound concentration relative to the virus control.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity and Antiviral Activity of 4-Acetamido-2-methylquinoline-6-carboxylic Acid

ParameterValue
CC50 (µM)[Insert Value]
EC50 (µM)[Insert Value]
Selectivity Index (SI)[Insert Calculated Value]

A high SI value (typically >10) suggests that the compound has a promising therapeutic window.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducibility.

Antiviral_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (for promising compounds) A Prepare Cell Culture & Virus Stock B Determine CC50 (MTT Assay) A->B C Determine EC50 (Plaque Reduction or qPCR) A->C D Calculate Selectivity Index (SI) B->D C->D E Time-of-Addition Assay D->E SI > 10 H Identify Target Pathway E->H F Viral Entry Assay F->H G Enzyme Inhibition Assay (e.g., Protease, Polymerase) G->H

Caption: General workflow for in vitro antiviral screening.

Potential Mechanisms of Action and Further Studies

Quinoline derivatives have been shown to inhibit viral replication through various mechanisms, including:

  • Inhibition of Viral Enzymes: Many quinolines target viral proteases or polymerases, which are essential for viral replication.[3][17]

  • Interference with Viral Entry: Some compounds can block the fusion of the viral envelope with the host cell membrane.[18]

  • Modulation of Host Factors: Certain quinolines can affect host cell pathways that are hijacked by the virus for its own replication, such as pyrimidine biosynthesis.[19]

To elucidate the mechanism of action of 4-Acetamido-2-methylquinoline-6-carboxylic acid, further studies can be conducted, such as time-of-addition assays, viral entry assays, and specific enzyme inhibition assays.

Conclusion

The protocols and application notes presented in this document provide a comprehensive framework for the systematic evaluation of 4-Acetamido-2-methylquinoline-6-carboxylic acid as a potential antiviral agent. By following these methodologies, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, antiviral efficacy, and potential mechanism of action. The quinoline scaffold continues to be a rich source of new therapeutic agents, and a thorough investigation of novel derivatives like 4-Acetamido-2-methylquinoline-6-carboxylic acid is a critical step in the development of the next generation of antiviral drugs.

References

  • Assessment of In-vitro Cytotoxicity and In-ovo Virucidal Antiviral Efficacy of Various Plant Extracts and Bioactive Molecules. (2024). In.
  • Plaque Assay and Plaque Reduction Assay. (n.d.). Bio-protocol.
  • Understanding Cytotoxicity. (2024). Virology Research Services.
  • In Vitro Antiviral Testing. (n.d.).
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). MDPI.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC.
  • Synthesis and antiviral activity of several quinoline derivatives. (2025).
  • Application Notes and Protocols for In Vitro Antiviral Assays. (n.d.). Benchchem.
  • Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. (n.d.). PMC.
  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.).
  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). PMC.
  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2020). bioRxiv.
  • In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isol
  • Antiviral assay. (n.d.). Bio-protocol.
  • Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. (2025).
  • A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. (n.d.). Springer.
  • Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • In vitro methods for testing antiviral drugs. (n.d.). PMC.
  • Six useful viral qRT-PCR tips. (2017). Virology Research Services.
  • Application Note: DENV-IN-8 Plaque Reduction Assay Protocol. (n.d.). Benchchem.
  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). PMC.
  • Real-Time Quantitative PCR Analysis of Viral Transcription. (n.d.). Springer.
  • Evaluation of a Quantitative Taqman Real-Time PCR Assay to Measure Proviral load from Human Immunodeficiency Virus Type 1 individuals. (2022).
  • Detection and monitoring of virus infections by real-time PCR. (n.d.). PMC.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Quinoline carboxylic acid inhibits virus replication via DHODH. (2012).
  • New quinoline-based antiviral shows strong promise against SARS-CoV-2. (2025). News-Medical.
  • Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication. (2024).
  • Researchers discover enzyme inhibitors to stop replication of SARS-CoV-2, forging a path for potential new antiviral drugs. (2023). University of Michigan School of Public Health.

Sources

multi-step synthesis route to 4-Acetamido-2-methylquinoline-6-carboxylic acid from isatin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multi-Step Synthesis Route to 4-Acetamido-2-methylquinoline-6-carboxylic acid from Isatin

Strategic Overview & Retrosynthetic Logic

The synthesis of highly functionalized quinoline scaffolds—specifically 4-aminoquinoline derivatives bearing distinct functional groups at the C6 position—presents a profound challenge in regioselectivity. The target molecule, 4-Acetamido-2-methylquinoline-6-carboxylic acid , requires precise carbon-carbon and carbon-nitrogen bond assemblies.

A naive retrosynthetic approach might attempt a Pfitzinger annulation using 5-carboxyisatin. However, this strategy yields a quinoline-4,6-dicarboxylic acid intermediate, rendering the selective conversion of the C4-carboxylic acid to an amine practically impossible without complex, low-yielding protecting group manipulations.

The Expert Solution: This protocol utilizes an electrophilic halogen (bromine) as an inert, regioselective placeholder for the C6-carboxylic acid. By starting with the bromination of the indole-2,3-dione (isatin) core, we lock the C5 position (which ultimately maps to the C6 position of the quinoline). Following a Pfitzinger reaction to construct the core, the isolated C4-carboxylic acid undergoes a Curtius rearrangement to establish the requisite nitrogen. Once the resulting primary amine is protected via acetylation, the C6-bromine placeholder is elegantly converted to a carboxylic acid via Palladium-catalyzed alkoxycarbonylation[1]. This creates a high-yielding, self-validating, and causally sound chemical pipeline.

Synthetic Workflow Visualization

SynthesisRoute SM Isatin Int1 5-Bromoisatin SM->Int1 Step 1: Br₂, AcOH (Electrophilic Bromination) Int2 6-Bromo-2-methylquinoline- 4-carboxylic acid Int1->Int2 Step 2: Acetone, KOH (aq) (Pfitzinger Reaction) Int3 4-Amino-6-bromo- 2-methylquinoline Int2->Int3 Step 3: DPPA, t-BuOH; then TFA (Curtius Rearrangement) Int4 4-Acetamido-6-bromo- 2-methylquinoline Int3->Int4 Step 4: Ac₂O, Pyridine (N-Acetylation) Target 4-Acetamido-2-methylquinoline- 6-carboxylic acid Int4->Target Step 5: Pd(dppf)Cl₂, CO, MeOH; LiOH (Pd-Carbonylation & Saponification)

Figure 1: Five-step synthesis of 4-acetamido-2-methylquinoline-6-carboxylic acid from isatin.

Step-by-Step Methodologies & Mechanistic Rationale

Step 1: Regioselective Bromination of Isatin

Causality & Rationale: Isatin undergoes highly regioselective electrophilic aromatic substitution at the C5 position. The combination of the electron-donating NH group and the electron-withdrawing C=O group synergistically directs the incoming bromonium ion to C5[2].

  • Protocol :

    • Dissolve 10.0 g (68.0 mmol) of isatin in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

    • Prepare a solution of

      
       (3.68 mL, 1.05 equiv) in 20 mL of acetic acid. Add this dropwise to the isatin solution over 30 minutes at room temperature.
      
    • Stir the mixture continuously for 2 hours. Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1); observe the complete disappearance of the orange isatin spot.

    • Pour the reaction mixture into 500 mL of ice water. Filter the resulting bright orange/yellow precipitate, wash thoroughly with cold distilled water, and dry under vacuum to afford 5-bromoisatin [3].

Step 2: Pfitzinger Annulation

Causality & Rationale: The Pfitzinger reaction constructs the quinoline framework. Treating 5-bromoisatin with a strongly alkaline aqueous medium hydrolyzes the cyclic amide (lactam), generating the intermediate 2-amino-5-bromophenylglyoxylate. Subsequent condensation with the


-methylene group of acetone, followed by cyclodehydration, seamlessly fuses the pyridine ring[4],[5].
  • Protocol :

    • Suspend 10.0 g (44.2 mmol) of 5-bromoisatin in 50 mL of a 33% aqueous potassium hydroxide (KOH) solution.

    • Add 20 mL of acetone and equip the flask with a reflux condenser. Heat the mixture at 80 °C for 16–24 hours.

    • Cool the reaction to 0 °C. The potassium salt of the intermediate will precipitate.

    • Dilute with water to dissolve the salt, then carefully acidify the aqueous phase using 2M HCl until the pH reaches 3–4.

    • Filter the dense off-white solid, wash with cold water, and dry to yield 6-bromo-2-methylquinoline-4-carboxylic acid .

Step 3: Curtius Rearrangement & Deprotection

Causality & Rationale: To install the amine, the isolated C4-carboxylic acid is subjected to a Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is chosen as a stable, non-explosive reagent to generate the acyl azide in situ[6]. By performing the thermal rearrangement in tert-butanol, the highly reactive isocyanate is immediately trapped as a bulky Boc-carbamate, circumventing the risk of symmetrical urea side-product formation[7].

  • Protocol :

    • Suspend 5.0 g (18.8 mmol) of 6-bromo-2-methylquinoline-4-carboxylic acid in 50 mL of anhydrous tert-butanol. Add 3.9 mL of Triethylamine (1.5 equiv).

    • Add DPPA (4.8 mL, 1.2 equiv) dropwise. Heat the system to 90 °C for 6 hours. Self-Validation: Consistent nitrogen gas evolution visually confirms the isocyanate formation.

    • Remove the tert-butanol under reduced pressure. Purify the residue via flash column chromatography to isolate the intermediate tert-butyl (6-bromo-2-methylquinolin-4-yl)carbamate.

    • Dissolve the purified carbamate in 20 mL of dichloromethane (DCM) and add 10 mL of trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Neutralize the mixture slowly with saturated aqueous

      
      , extract with DCM (3 × 50 mL), dry over 
      
      
      
      , and evaporate to obtain 4-amino-6-bromo-2-methylquinoline .
Step 4: N-Acetylation

Causality & Rationale: Prior to Palladium catalysis, the highly nucleophilic primary amine must be pacified. If left unprotected, the free amine can poison the Pd catalyst or undergo competitive carbonylation to form an isocyanate or urea derivative under high CO pressure.

  • Protocol :

    • Dissolve 3.0 g (12.6 mmol) of 4-amino-6-bromo-2-methylquinoline in 15 mL of anhydrous pyridine.

    • Add acetic anhydride (2.4 mL, 2.0 equiv) and a catalytic crystal of 4-dimethylaminopyridine (DMAP).

    • Stir the mixture at room temperature for 4 hours.

    • Quench the reaction by pouring it into rapidly stirring ice water. Filter the precipitate and recrystallize from ethanol to yield 4-acetamido-6-bromo-2-methylquinoline .

Step 5: Palladium-Catalyzed Carbonylation & Saponification

Causality & Rationale: In the final phase, the C6-bromine placeholder is transformed into the desired carboxylic acid. A robust


 catalyst (

) promotes oxidative addition into the aryl-bromide bond. Subsequent carbon monoxide insertion and trapping with methanol yields the methyl ester[8], which is gently saponified into the free acid.
  • Protocol :

    • In a high-pressure reactor, dissolve 2.0 g (7.1 mmol) of 4-acetamido-6-bromo-2-methylquinoline in 30 mL of methanol and 5 mL of triethylamine.

    • Add

      
       (0.26 g, 5 mol%). Seal the vessel, purge three times with carbon monoxide (CO) gas, and pressurize to 3 atm.
      
    • Heat the reactor to 80 °C for 12 hours.

    • Vent the CO gas safely, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate to isolate the intermediate methyl ester.

    • Dissolve the crude ester in 20 mL of THF and add 10 mL of 2M aqueous LiOH. Stir vigorously at room temperature for 4 hours.

    • Extract the organic impurities with ethyl acetate. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the final target molecule. Filter and dry to afford 4-Acetamido-2-methylquinoline-6-carboxylic acid .

Summary of Quantitative Reaction Metrics

StepChemical TransformationKey ReagentsCatalyst / PromoterReaction TempTypical Yield
1 Electrophilic Bromination

, Acetic Acid
None20–25 °C85–90%
2 Pfitzinger AnnulationAcetone, KOHKOH (Aqueous)80 °C (Reflux)75–80%
3 Curtius Rearrangement & DeprotectionDPPA,

, t-BuOH, TFA
None90 °C / 25 °C60–70%
4 N-AcetylationAcetic AnhydridePyridine / DMAP25 °C>90%
5 Pd-Carbonylation & HydrolysisCO (3 atm), MeOH, LiOH

(5 mol%)
80 °C / 25 °C65–75%

References

  • The chemistry of isatins: a review from 1975 to 1999 SciELO URL:[Link]

  • Synthesis and anti-inflammatory activity evaluation of novel triazolyl-isatin hybrids Taylor & Francis URL:[Link]

  • The Pfitzinger Reaction. (Review) Scribd (Chemistry of Heterocyclic Compounds) URL:[Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review ResearchGate URL:[Link]

  • SYNTHESIS OF PYRROLO[2,3-c]QUINOLINE ALKALOID MARINOQUINOLINES Semantic Scholar URL:[Link]

  • Novel route for Synthesis of Antihypertensive activity of Tetrazole analogues as a Carbamate and Urea Derivatives Juniper Publishers URL:[Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights MDPI URL:[Link]

  • Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetrical Diaryl Ketones at Atmospheric CO Pressure University of Liverpool URL:[Link]

Sources

Application Notes and Protocols: Solubility Testing for Poorly Soluble Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Poorly Soluble Quinoline Carboxylic Acids

Quinoline carboxylic acids are a pivotal class of heterocyclic compounds in drug discovery, exhibiting a wide range of pharmacological activities. However, their development is frequently hampered by poor aqueous solubility. This inherent characteristic can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays. As such, accurate and robust determination of their solubility is a critical first step in the drug development pipeline. This guide provides a comprehensive overview of the principles and detailed protocols for solubility testing of these challenging compounds, designed for researchers, scientists, and drug development professionals.

The solubility of quinoline carboxylic acids is intrinsically linked to their chemical structure, specifically the ionizable carboxylic acid group.[1][2] The protonation state of this group, and consequently the overall solubility, is highly dependent on the pH of the surrounding medium.[1][2][3][4][5] In acidic environments, the carboxylic acid is protonated, rendering the molecule less polar and thus less soluble in aqueous solutions. Conversely, in neutral to basic conditions, deprotonation to the more soluble carboxylate anion occurs.[2] This pH-dependent solubility is a key consideration in the design of relevant solubility studies.

Furthermore, the solid-state properties of the compound, such as its crystalline structure, significantly influence its solubility. A more stable crystal lattice requires greater energy to overcome, resulting in lower solubility.[2] Therefore, understanding both the solution and solid-state chemistry is paramount for a comprehensive solubility assessment.

The Biopharmaceutical Context: Why Solubility Matters

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6][7][8][9] This system is a cornerstone of modern drug development, as it helps to predict a drug's in vivo performance from in vitro measurements.[8][9] Poorly soluble compounds often fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[6] For these compounds, the dissolution rate is often the rate-limiting step for drug absorption, making solubility a critical determinant of bioavailability.[6]

A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[6][7][10][11] This volume is representative of the amount of water a person typically drinks when taking medication.[6] Understanding where a quinoline carboxylic acid derivative falls within the BCS framework is essential for guiding formulation strategies aimed at enhancing its solubility and, ultimately, its therapeutic efficacy.

Distinguishing Between Kinetic and Thermodynamic Solubility

When discussing solubility, it is crucial to differentiate between two key concepts: kinetic and thermodynamic solubility.

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility at equilibrium. It represents the maximum concentration of a substance that can dissolve in a solvent under specific conditions (temperature, pressure, pH) when the solid and solution phases are in equilibrium.[12][13] The shake-flask method is considered the gold standard for determining thermodynamic solubility.[14][15]

  • Kinetic Solubility: This measurement is often employed in high-throughput screening settings during early drug discovery.[16] It typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is taken as the kinetic solubility.[15] Kinetic solubility values are often higher than thermodynamic solubility because the compound may initially form a supersaturated solution or precipitate as a less stable, amorphous form.[12][16][17]

While kinetic solubility provides a rapid assessment for initial compound ranking, thermodynamic solubility is the more relevant parameter for understanding in vivo behavior and for formulation development.[16][17][18]

Strategic Approach to Solubility Testing

A well-designed solubility testing strategy for poorly soluble quinoline carboxylic acids should be multi-faceted, incorporating both early-stage screening and definitive equilibrium measurements. The following diagram illustrates a logical workflow for selecting the appropriate solubility assay.

Solubility_Workflow Workflow for Solubility Assay Selection Start Start: Novel Quinoline Carboxylic Acid Screening High-Throughput Kinetic Solubility Assay (e.g., Turbidimetry) Start->Screening Data_Analysis Analyze Kinetic Data: Rank Compounds Screening->Data_Analysis Low_Solubility Low Solubility (<10 µg/mL) Data_Analysis->Low_Solubility Poor Acceptable_Solubility Acceptable Solubility (>10 µg/mL) Data_Analysis->Acceptable_Solubility Good Thermodynamic_Assay Definitive Thermodynamic Solubility Assay (Shake-Flask Method) Low_Solubility->Thermodynamic_Assay Acceptable_Solubility->Thermodynamic_Assay pH_Profile Determine pH-Solubility Profile (pH 1.2 - 7.4) Thermodynamic_Assay->pH_Profile pKa_Determination pKa Determination (Potentiometric Titration) pH_Profile->pKa_Determination Formulation_Strategy Develop Formulation Strategy: - Salt Formation - Co-solvents - Amorphous Dispersions pKa_Determination->Formulation_Strategy End End: Characterized Compound Formulation_Strategy->End

Caption: A decision-making workflow for solubility testing of quinoline carboxylic acids.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key solubility experiments.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for measuring equilibrium solubility and is often required by regulatory agencies.[14][15]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.

Materials:

  • Quinoline carboxylic acid derivative (solid)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control (37°C for biopharmaceutical relevance)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a suitable column and UV detector

  • Calibrated pH meter

  • Buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

Procedure:

  • Preparation: Add an excess amount of the quinoline carboxylic acid derivative to a series of vials, each containing a known volume of a specific buffer. A good starting point is to add enough solid to be visually in excess.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[15]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV. Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

  • Solid Phase Analysis (Optional but Recommended): After the experiment, the remaining solid material can be analyzed (e.g., by powder X-ray diffraction) to check for any changes in the crystalline form (polymorphism).

Data Presentation:

pH of BufferTemperature (°C)Equilibration Time (h)Measured Solubility (µg/mL)Final pH of Solution
1.23748ValueValue
4.53748ValueValue
6.83748ValueValue
7.43748ValueValue
Protocol 2: pKa Determination using Potentiometric Titration

Determining the pKa of a quinoline carboxylic acid is essential for understanding its pH-dependent solubility profile. Potentiometric titration is a precise method for this purpose.[19][20][21][22]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.[22]

Materials:

  • Quinoline carboxylic acid derivative

  • Calibrated potentiometer with a pH electrode

  • Automatic titrator or burette

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Beaker and magnetic stirrer

  • Inert gas (e.g., nitrogen) to purge dissolved CO2

Procedure:

  • Sample Preparation: Dissolve a known amount of the quinoline carboxylic acid derivative in a suitable solvent system. For poorly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Specialized software can be used to analyze the titration curve and calculate the pKa. For more precise determination, titrations can be performed at different compound concentrations.[19][20]

Strategies for Improving Solubility

For quinoline carboxylic acids with unacceptably low solubility, several formulation strategies can be employed.

pH Adjustment and Salt Formation

As weak acids, the solubility of quinoline carboxylic acids can be significantly increased by raising the pH of the solution above their pKa, which leads to the formation of a more soluble carboxylate salt.[2][23] This can be achieved by formulating the compound in a buffered solution or by forming a salt with a suitable base.[2] When selecting a counterion for salt formation, its pKa should be at least 2 pH units higher than the pKa of the drug to ensure stable salt formation.[2]

Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[2][24][25][26] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[25] The mechanism involves reducing the polarity of the solvent system, which can better accommodate the nonpolar regions of the drug molecule.[26] It is important to note that the use of co-solvents may not always lead to a synergistic effect on solubility, and the choice and concentration of the co-solvent must be carefully optimized.[27][28]

Amorphous Solid Dispersions

For compounds that are poorly soluble in both aqueous and organic media, creating an amorphous solid dispersion (ASD) can be an effective strategy.[29][30] In an ASD, the drug is dispersed in a polymer matrix in a non-crystalline, amorphous state. The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and dissolution rate.[29] Spray drying is a common technique used to prepare ASDs.[29]

The following diagram outlines the decision-making process for selecting a solubility enhancement strategy.

Solubility_Enhancement Solubility Enhancement Strategy Selection Start Start: Poorly Soluble Quinoline Carboxylic Acid pH_Solubility Is solubility significantly pH-dependent? Start->pH_Solubility Salt_Formation Consider pH adjustment and salt formation pH_Solubility->Salt_Formation Yes Organic_Solubility Is the compound soluble in organic solvents? pH_Solubility->Organic_Solubility No End End: Optimized Formulation Salt_Formation->End Co_solvency Explore co-solvent systems Organic_Solubility->Co_solvency Yes ASD Investigate Amorphous Solid Dispersions (ASDs) Organic_Solubility->ASD No Co_solvency->End ASD->End

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

High-Throughput Solubility Screening

In early drug discovery, where a large number of compounds need to be evaluated quickly, high-throughput solubility screening methods are invaluable.[31][32][33] These methods are typically miniaturized and automated to increase efficiency.

Common high-throughput methods include:

  • Turbidimetry: This method relies on detecting the turbidity or light scattering caused by the precipitation of the compound from a solution.[15]

  • UV Plate Reader Methods: After equilibration and filtration in a 96-well plate format, the concentration of the dissolved compound is determined by measuring its UV absorbance.[34]

  • Backgrounded Membrane Imaging (BMI): This is a sensitive method that images and analyzes insoluble aggregates captured on a membrane, providing information on both solubility and the morphology of the precipitate.

While these methods provide valuable kinetic solubility data for initial compound prioritization, it is important to confirm the results for lead candidates using the more rigorous thermodynamic shake-flask method.[18]

Conclusion

The poor solubility of quinoline carboxylic acids presents a significant challenge in drug development. A thorough understanding of the underlying physicochemical principles and the application of robust experimental protocols are essential for accurately characterizing their solubility. By employing a strategic approach that combines high-throughput screening with definitive thermodynamic measurements, and by exploring appropriate formulation strategies, researchers can successfully navigate the challenges associated with these promising but difficult-to-dissolve compounds. This will ultimately pave the way for the development of new and effective medicines.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). mAbs, 11(5), 939-951.
  • Solubility Determin
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  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies, 24(1), 36-43.
  • A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry, 92(13), 9099-9106.
  • Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. (2004). Journal of Pharmaceutical Sciences, 93(6), 1471-1479.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry, 92(13), 9099-9106.
  • Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences, 47(4), 598-604.
  • Biopharmaceutics Classification System: A Regulatory Approach. (2011). Dissolution Technologies, 18(4), 6-12.
  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2021). Journal of Pharmaceutical Sciences and Research, 13(7), 423-429.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Molecules, 21(10), 1365.
  • Cosolvent. Wikipedia.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Halo Labs.
  • <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALID
  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formul
  • kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences, 47(4), 598-604.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in W
  • Solubility Study. WuXi AppTec DMPK.
  • Addressing solubility problems with quinoline-4-carboxylic acid deriv
  • Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. (2025). Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1157-1166.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
  • Thermodynamic vs. kinetic solubility: Knowing which is which. (2014). American Pharmaceutical Review.
  • An Overview of the Biopharmaceutics Classification System (BCS). (2024). GSC Biological and Pharmaceutical Sciences, 28(3), 036-049.
  • <1236> Solubility Measurements. (2016). USP-NF.
  • Thermodynamic Solubility Assay. Evotec.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. (2013). Pharmacopeial Forum, 38(4).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. (2018).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3), 114.
  • Development of Methods for the Determination of pKa Values. (2010). Acta Pharmaceutica, 60(1), 1-18.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3), 114.
  • Any official guideline to conduct solubility studies?. (2013).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3), 114.
  • Dissolution Testing of Solid Products. (2010). American Pharmaceutical Review.
  • API Solubility and Dissolution Enhancement Via Formul
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Technology, 34(8), 54-61.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024).
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.
  • How to Choose the Right Solubilization Technology for Your API. (2015). Pharmaceutical Online.
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  • Solubilization and dissolution of insoluble weak acid, ketoprofen: Effects of pH combined with surfactant. (2004). European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 373-381.
  • Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. (2022). AAPS PharmSciTech, 24(1), 10.
  • Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. (2022).
  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Beilstein Journal of Organic Chemistry, 4, 53.

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Application Notes and Protocols for the Synthesis of 2-Phenylquinoline-4-Carboxylic Acids via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to antimalarial agents.[1][2][3] Specifically, 2-phenylquinoline-4-carboxylic acid and its derivatives are crucial intermediates in the development of novel therapeutics, such as histone deacetylase (HDAC) inhibitors.[1][4][5] The Doebner reaction, a classic three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a direct and efficient route to these valuable compounds.[1][6] This guide provides an in-depth analysis of the Doebner reaction, including its mechanistic underpinnings, two detailed experimental protocols, a comprehensive troubleshooting guide, and safety considerations designed for researchers, chemists, and professionals in drug discovery and development.

Introduction to the Doebner Reaction

First reported by Oscar Doebner in 1887, the Doebner reaction is a one-pot synthesis that constructs the quinoline-4-carboxylic acid core from simple, readily available starting materials.[7][8] It stands as a powerful alternative to other named reactions for quinoline synthesis, such as the Pfitzinger and Combes reactions, due to its operational simplicity.[9][10][11]

The reaction's primary strength lies in its convergent nature, rapidly building molecular complexity. However, the classical approach can be challenged by low yields, particularly when using anilines bearing electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic cyclization.[8][12][13] Modern modifications, often employing Lewis acid catalysts or optimized conditions, have significantly broadened the reaction's substrate scope and improved its efficiency, making it a highly relevant tool in contemporary organic synthesis.[1][14]

Reaction Mechanism

The precise mechanism of the Doebner reaction can vary slightly based on conditions, but it is generally understood to proceed through the pathway illustrated below. The reaction begins with the formation of an imine (Schiff base) from the aniline and benzaldehyde. Concurrently, pyruvic acid provides the three-carbon unit required for the new heterocyclic ring. An addition reaction occurs between the enol or enolate of pyruvic acid and the imine. The resulting adduct then undergoes an intramolecular electrophilic aromatic substitution (cyclization), followed by dehydration and a final oxidation step to yield the aromatic quinoline product.[1][8] In many cases, an intermediate imine acts as an internal oxidant (a hydrogen acceptor) in a hydrogen-transfer process to aromatize the dihydroquinoline intermediate.[8][15]

Doebner_Mechanism cluster_start cluster_mid Aniline Aniline Imine Schiff Base (Imine) Enol Enol of Pyruvic Acid invis1 Aniline->invis1 Benzaldehyde Benzaldehyde Benzaldehyde->invis1 invis2 Imine->invis2 PyruvicAcid Pyruvic Acid PyruvicAcid->Enol Tautomerization Enol->invis2 Adduct Adduct Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Intramolecular Cyclization Product 2-Phenylquinoline-4- Carboxylic Acid Cyclized->Product - H₂O + Oxidation invis1->Imine - H₂O invis2->Adduct Addition

Caption: Proposed mechanistic pathway of the Doebner reaction.

Experimental Protocols

This section details two robust protocols for the synthesis of 2-phenylquinoline-4-carboxylic acid. Method A utilizes a modern Lewis acid catalyst for high efficiency, while Method B employs a classic Brønsted acid catalyst.

Protocol A: Iron(III) Triflate Catalyzed Doebner Reaction

This method employs a Lewis acid catalyst, which often results in higher yields and shorter reaction times compared to traditional methods.[1]

Materials and Reagents

  • Aniline (99%, Sigma-Aldrich)

  • Benzaldehyde (99%, Sigma-Aldrich)

  • Pyruvic acid (98%, Sigma-Aldrich)

  • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (Sigma-Aldrich)

  • Ethanol (200 proof, anhydrous)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg, 100 µL), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and anhydrous ethanol (5 mL).[1]

  • Catalyst Addition: Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture. The use of a Lewis acid like Fe(OTf)₃ activates the carbonyl group of the aldehyde, facilitating imine formation and subsequent steps.[1]

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours with vigorous stirring.[1] Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Isolation of Crude Product: Upon completion, allow the mixture to cool to room temperature. The crude product often precipitates from the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Aqueous Work-up (for remaining solution): Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted pyruvic acid and the catalyst. The product, being a carboxylic acid, will be deprotonated and move to the aqueous layer.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl with stirring until the pH is approximately 4-5. This step re-protonates the carboxylate, causing the purified product to precipitate.

  • Final Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL) to remove any inorganic salts. Dry the purified 2-phenylquinoline-4-carboxylic acid under vacuum.

Protocol B: Trifluoroacetic Acid (TFA) Catalyzed Doebner Reaction

This protocol uses a strong Brønsted acid as a catalyst, representing a more classical approach to the Doebner synthesis.[1][16]

Materials and Reagents

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Trifluoroacetic acid (TFA)

  • Ethanol

  • Ice water

  • Aqueous Potassium Carbonate (K₂CO₃) solution

Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Step-by-Step Procedure

  • Imine Formation: In a round-bottom flask, an equimolar mixture of aniline (20 mmol, 1.86 g) and benzaldehyde (20 mmol, 2.12 g) in ethanol (30 mL) is refluxed for 1 hour. This initial step is designed to pre-form the Schiff base intermediate.[1]

  • Addition of Reagents: Cool the mixture slightly and add pyruvic acid (30 mmol, 2.64 g) and a catalytic amount of trifluoroacetic acid (0.1 mL). The strong acid protonates the imine, activating it for nucleophilic attack by the enol of pyruvic acid.[1]

  • Reaction: Heat the complete mixture to reflux and maintain for an additional 4-6 hours, monitoring by TLC for the disappearance of the imine intermediate.

  • Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice water (60 mL) with vigorous stirring. A solid product should precipitate.[1]

  • Purification via Acid-Base Extraction: Filter the crude solid. Add the solid to a dilute aqueous K₂CO₃ solution to dissolve the acidic product, forming its potassium salt. Filter this solution to remove any non-acidic, insoluble impurities.[1]

  • Final Isolation: Slowly acidify the filtrate with a suitable acid (e.g., 1M HCl) to precipitate the purified product. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

General Experimental Workflow

The overall process for synthesizing, purifying, and characterizing 2-phenylquinoline-4-carboxylic acids via the Doebner reaction is summarized in the workflow diagram below.

Doebner_Workflow Start Start: Assemble Reactants & Solvent Setup 1. Reaction Setup (Aniline, Aldehyde, Pyruvic Acid, Catalyst) Start->Setup Reaction 2. Heating / Reflux (e.g., 3-6 hours at 80°C) Setup->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 3. Work-up (Cooling, Precipitation, Filtration) Monitor->Workup Complete Purify 4. Purification (Acid-Base Extraction or Recrystallization) Workup->Purify Dry 5. Drying (Under Vacuum) Purify->Dry Characterize 6. Characterization (NMR, IR, MS, MP) Dry->Characterize End End: Pure Product Characterize->End

Caption: General experimental workflow for Doebner quinoline synthesis.

Troubleshooting Guide

Even with robust protocols, challenges can arise. The following table addresses common issues, their probable causes, and potential solutions.[12][13][15][17]

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Substrate Reactivity: Anilines with strong electron-withdrawing groups are less reactive.[12][13] 2. Suboptimal Temperature: Reaction may be too slow at lower temperatures.[12] 3. Ineffective Catalyst: The chosen acid catalyst may not be suitable for the specific substrates.1. Use a more forcing Lewis acid catalyst (e.g., BF₃·THF) and potentially higher temperatures.[12][14] Consider the Doebner hydrogen-transfer modification.[14] 2. Increase the reaction temperature. Some systems require at least 65°C to proceed efficiently.[13] 3. Screen different Lewis or Brønsted acids and optimize catalyst loading.
Significant Tar/Polymer Formation 1. Harsh Acidic Conditions: Strong acids can promote polymerization of the aldehyde or other reaction components.[12] 2. High Temperature: Excessive heat can accelerate decomposition and polymerization side reactions.1. Use a milder catalyst or reduce the catalyst loading. 2. Lower the reaction temperature and extend the reaction time if necessary. Ensure efficient stirring.
Formation of Impurities / Byproducts 1. Side Reactions: The intermediate imine can be reduced by the dihydroquinoline intermediate, especially with electron-deficient anilines, forming a benzylamine byproduct.[15] 2. Alternative Cyclization: With certain substituted anilines, cyclization can occur at undesired positions, leading to isomeric impurities.[12]1. Employ the Doebner hydrogen-transfer reaction, which uses a co-oxidant to facilitate the desired oxidation pathway.[14] 2. If regioselectivity is a persistent issue, an alternative synthetic route like the Pfitzinger reaction might be more suitable.[9]
Difficulty in Product Purification 1. Product Solubility: The product may have limited solubility in common recrystallization solvents. 2. Persistent Impurities: Impurities may co-precipitate or have similar solubility to the product.1. Screen a wider range of solvents for recrystallization (e.g., ethanol, acetic acid, DMF).[10][18] 2. Utilize the acidic nature of the product for purification via acid-base extraction as detailed in the protocols. This is highly effective at removing neutral or basic impurities.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Anilines are toxic and can be absorbed through the skin. Handle with care.

  • Strong acids (TFA, concentrated HCl) and Lewis acids are corrosive. Handle with appropriate caution.

  • The reaction can be exothermic; ensure proper temperature control, especially during initial heating.

References

  • BenchChem. (2025). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Doebner reaction. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • BenchChem. (2025). Comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.).
  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • Guo, W., et al. (2010). Facile and efficient synthesis of quinoline-4-carboxylic acids under microwave irradiation. Chinese Chemical Letters, 21(1), 35-38.
  • BenchChem. (2025). The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery.
  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • Elhadi, S. A. (2004).
  • Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Saeed, A. E. M., & Elhadi, S. A. (2011). Synthesis of Some 2-Aryl- and 2,3-Diaryl-quinolin-4-carboxylic Acid Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
  • ResearchGate. (2025). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Scribd. (n.d.). Methods for Quinoline Synthesis. [Link]

  • Cambridge University Press. (n.d.). Doebner Reaction. [Link]

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • ResearchGate. (2025). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
  • FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. [Link]

  • Frontiers in Chemistry. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ACS Publications. (n.d.). THE SYNTHESIS OF SUBSTITUTED 5,6-BENZOCINCHONINIC ACIDS BY THE DOEBNER AND BY THE PFITZINGER REACTIONS. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Acetamido-2-methylquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Acetamido-2-methylquinoline-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical reasoning behind key experimental choices, helping you to diagnose issues and significantly improve your reaction yields.

Proposed Synthetic Workflow

The synthesis of 4-Acetamido-2-methylquinoline-6-carboxylic acid is not a single reaction but a strategic, multi-step process. A robust and logical pathway begins with building the core quinoline structure, followed by targeted functional group transformations. The pathway outlined below is designed for efficiency and control over the introduction of key substituents.

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Conrad-Limpach Cyclization cluster_2 Step 3: Halogenation & Amination cluster_3 Step 4: N-Acetylation A 4-Amino-3-methylbenzoic Acid C β-Arylaminoacrylate Intermediate A->C Room Temp Acid Catalyst B Ethyl Acetoacetate B->C D 2-Methyl-4-hydroxyquinoline- 6-carboxylic Acid C->D ~250°C High-Boiling Solvent (e.g., Mineral Oil) E 4-Chloro-2-methylquinoline- 6-carboxylic Acid D->E POCl₃ F 4-Amino-2-methylquinoline- 6-carboxylic Acid E->F NH₄OH or NH₃ H Final Product: 4-Acetamido-2-methylquinoline- 6-carboxylic Acid F->H Pyridine (cat.) G Acetic Anhydride G->H

Caption: Proposed multi-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: The Conrad-Limpach Cyclization (Steps 1 & 2)

The formation of the 2-methyl-4-hydroxyquinoline-6-carboxylic acid core is the most critical and often lowest-yielding part of the sequence.

Q1: My initial condensation reaction between 4-amino-3-methylbenzoic acid and ethyl acetoacetate is inefficient. What are the key parameters?

A1: This initial step is a classic condensation to form a β-arylaminoacrylate intermediate. It is governed by kinetic versus thermodynamic control.

  • Causality: The aniline can attack either the keto group or the ester group of the ethyl acetoacetate. At lower temperatures (room temperature to <100°C), the more reactive keto group is attacked, leading to the desired β-arylaminoacrylate, which is the kinetic product necessary for the Conrad-Limpach synthesis.[1][2] At higher temperatures (e.g., ~140°C or above), the reaction favors attack at the ester group, leading to a β-keto anilide, the thermodynamic product, which would cyclize to an undesired 2-hydroxyquinoline isomer (the Knorr synthesis).[1]

  • Solution: Perform the condensation at or near room temperature. The use of a catalytic amount of a Brønsted acid (e.g., a drop of HCl or H₂SO₄) can facilitate the reaction.[1][2] Ensure your starting aniline is pure, as impurities can inhibit the reaction.[3]

Q2: The high-temperature cyclization step gives a low yield and a lot of black tar. How can I fix this?

A2: This is the most common failure point. The cyclization of the β-arylaminoacrylate to the 4-hydroxyquinoline requires significant thermal energy, typically around 250°C.[1][3] Performing this reaction neat (without solvent) often leads to decomposition and charring, with yields frequently below 30%.[3]

  • Causality: At such high temperatures, intermolecular reactions and polymerization compete with the desired intramolecular cyclization. An inert, high-boiling solvent provides a stable medium for efficient heat transfer, minimizes localized overheating, and keeps intermediates diluted, thus disfavoring polymerization side reactions.[3][4][5]

  • Solution: The use of a high-boiling, inert solvent is critical. This is the single most important factor for achieving high yield in this step. As demonstrated in early literature, switching from a neat reaction to a solvent like mineral oil can increase yields to as high as 95%.[3][4]

SolventBoiling Point (°C)Rationale for Use
Mineral Oil > 300Excellent heat transfer, inert, inexpensive. The standard choice.[3][4]
Diphenyl Ether ~ 259Very effective, allows for precise temperature control near the target.[4]
Dowtherm A ~ 257A eutectic mixture of diphenyl ether and biphenyl, widely used industrially.[5]

Actionable Steps:

  • Add the crude β-arylaminoacrylate intermediate from Step 1 to a 10-fold excess (by volume) of mineral oil.

  • Equip the flask with a high-temperature thermometer and mechanical stirrer.

  • Heat the mixture gradually to ~250°C and hold for the required time (monitor by TLC).

  • After cooling, the product can often be isolated by diluting the mixture with a non-polar solvent like hexanes, which causes the product to precipitate.

Part 2: Functional Group Transformations (Steps 3 & 4)

Q3: The conversion of the 4-hydroxy group to the 4-chloro intermediate is incomplete or produces side products. What should I check?

A3: This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Causality: The 4-quinolone tautomer is reactive towards these reagents. However, the carboxylic acid group at the 6-position can also react, particularly with SOCl₂, to form an acyl chloride. POCl₃ is generally more selective for the conversion of the 4-hydroxy group. The reaction can be sluggish if the quinoline substrate is not fully soluble or if the temperature is too low.

  • Solution:

    • Reagent Choice: Use POCl₃ as the reagent and solvent. A small amount of a tertiary amine base like N,N-dimethylaniline can sometimes catalyze the reaction.

    • Temperature Control: The reaction often requires heating to reflux to go to completion. Monitor carefully by TLC until the starting material is consumed.

    • Work-up: The work-up is critical. The reaction must be quenched carefully by pouring it slowly onto crushed ice to hydrolyze the excess POCl₃. This is a highly exothermic and hazardous step that must be done in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: The final N-acetylation of the 4-amino group is not selective, leading to di-acetylation or other side products. How can I ensure mono-acetylation?

A4: Achieving selective mono-acetylation when multiple reactive sites are present requires careful control of reaction conditions.[6] In this case, the 4-amino group is the primary target, but the carboxylic acid could potentially form a mixed anhydride.

  • Causality: The 4-amino group is a strong nucleophile. Using a highly reactive acetylating agent (like acetyl chloride) or a large excess can lead to over-reaction. The choice of solvent and base is also important to modulate reactivity.

  • Solution:

    • Stoichiometry: Use a slight excess (1.05 to 1.2 equivalents) of acetic anhydride. Avoid using acetyl chloride unless you need more forcing conditions.[6]

    • Temperature: Perform the reaction at a low temperature (e.g., starting at 0°C) and allow it to warm slowly to room temperature. This helps control the rate and improve selectivity.[6]

    • Catalyst: Use a catalytic amount of pyridine in a non-protic solvent like dichloromethane (DCM). Pyridine acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct.[6]

General FAQs

Q: My overall yield is still low. Where should I focus my optimization efforts? A: The cyclization (Step 2) is almost always the lowest-yielding step and has the most potential for improvement. Ensure you are using an appropriate high-boiling solvent and that your temperature control is precise. Secondarily, verify the purity of your initial 4-amino-3-methylbenzoic acid, as impurities in the starting material will propagate and kill yields throughout the sequence.[3]

Q: How can I best purify the final product, 4-Acetamido-2-methylquinoline-6-carboxylic acid? A: The final product has both an acidic (carboxylic acid) and a basic (quinoline nitrogen) site, as well as an amide. This can make it tricky to purify.

  • Recrystallization: This is the preferred method for final purification. Solvents like ethanol, ethanol/water mixtures, or DMF/water are good starting points.[7][8]

  • Acid/Base Wash: If significant impurities are present, you can dissolve the crude product in a dilute aqueous base (like NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitate the product by acidifying the aqueous layer with dilute HCl or acetic acid.[8] This exploits the acidic nature of the carboxylic acid group.

Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-hydroxyquinoline-6-carboxylic Acid (Conrad-Limpach)
  • Condensation: In a round-bottom flask, combine 4-amino-3-methylbenzoic acid (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a single drop of concentrated HCl. Stir the mixture at room temperature for 4-6 hours or until TLC shows consumption of the aniline. The product is a viscous oil or solid.

  • Cyclization: To a separate three-neck flask equipped with a mechanical stirrer and a thermometer, add mineral oil (approx. 10 mL per gram of starting aniline). Heat the oil to 250°C.

  • Addition: Add the crude intermediate from the first step to the hot oil in portions, ensuring the temperature does not drop below 240°C.

  • Reaction: Stir the mixture at 250°C for 1-2 hours. Monitor the reaction progress by TLC (a sample can be taken, diluted with chloroform, and spotted).

  • Isolation: Allow the mixture to cool to below 100°C. Add an equal volume of hexanes to the flask and stir vigorously. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the mineral oil, and then with a small amount of cold ethanol. Dry the product under vacuum.

Troubleshooting_Flowchart start Low Overall Yield q1 Which step has the lowest yield? start->q1 step2 Step 2: Cyclization q1->step2 Most Likely step3 Step 3: Halogenation/Amination q1->step3 Possible step4 Step 4: Acetylation q1->step4 Possible check_solvent Are you using a high-boiling inert solvent (e.g., Mineral Oil)? step2->check_solvent check_reagent Is POCl₃ fresh? Is reaction heated to reflux? step3->check_reagent check_stoich Is stoichiometry of Ac₂O controlled (1.1 eq)? Is temp low (0°C)? step4->check_stoich use_solvent Implement high-boiling solvent. This is the most critical fix. check_solvent->use_solvent No check_temp Is the temperature stable at ~250°C? check_solvent->check_temp Yes adjust_temp Improve heat source and insulation. Use mechanical stirring. check_temp->adjust_temp No improve_reagent Use fresh POCl₃ and ensure reflux temperature is reached. check_reagent->improve_reagent No improve_stoich Adjust stoichiometry and run reaction starting at 0°C. check_stoich->improve_stoich No

Caption: A flowchart for troubleshooting low yield issues.

References
  • ResearchGate (n.d.). optimized reaction condition for quinoline synthesis. [Link]

  • International Journal of Pharmaceutical Sciences (2025). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • ResearchGate (n.d.). Optimized conditions synthesis of quinoline derivatives*. [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia (n.d.). Conrad–Limpach synthesis. [Link]

  • MDPI (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Cambridge University Press (n.d.). Conrad-Limpach Reaction. [Link]

  • Scribd (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • PMC (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • MDPI (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • ResearchGate (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from.... [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of quinolines. [Link]

  • Google Patents (n.d.).
  • European Journal of Chemistry (2019). 3-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Google Patents (n.d.).
  • ResearchGate (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Academia.edu (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. [Link]

  • European Journal of Chemistry (2019). Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

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Technical Support Center: Troubleshooting Side Product Formation in Pfitzinger Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Pfitzinger condensation reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with this powerful method for synthesizing quinoline-4-carboxylic acids. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly minimize side product formation and improve the overall efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger reaction and why is it important?

The Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] This reaction is highly valued in medicinal chemistry and drug development because the resulting quinoline-4-carboxylic acid scaffold is a "privileged structure," forming the core of many therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[2][3]

Q2: What are the most common side products in a Pfitzinger reaction?

The most frequently encountered issues are the formation of dark, tarry, or resinous byproducts, and the presence of unreacted starting materials, particularly isatin, in the final product.[4] These side products can complicate the isolation and purification process and significantly lower the yield of the desired quinoline-4-carboxylic acid.[4]

Q3: Can the order of reactant addition impact the outcome of the reaction?

Absolutely. Simultaneously mixing all reactants can lead to undesired side reactions.[5] A modified and often more successful approach involves first dissolving the isatin in the basic solution to facilitate the opening of its ring to form the salt of 2-amino-α-oxo-benzeneacetic acid.[5] This intermediate is less prone to self-condensation. The carbonyl compound is then added to this solution.[5]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-style guide to address specific problems you may encounter during your Pfitzinger condensation experiments.

Issue 1: Formation of Tarry or Resinous Byproducts

Q: My reaction mixture is turning into a dark, intractable tar, making product isolation impossible. What is causing this and how can I prevent it?

A: The formation of tar is a common problem, often resulting from self-condensation of reactants or decomposition of intermediates at elevated temperatures. [5]

Causality: High reaction temperatures can promote a cascade of undesirable side reactions.[5] Additionally, if the isatin ring-opening is not complete before the condensation with the carbonyl compound begins, a complex mixture of products can form.

Troubleshooting Steps:

  • Modified Reactant Addition: As mentioned in the FAQs, do not add all reactants at once. First, dissolve the isatin in the base (e.g., potassium hydroxide) and stir until the color changes, indicating the formation of the ring-opened intermediate. Only then should you add the carbonyl compound.[5] This sequential addition minimizes the opportunity for isatin self-condensation.

  • Temperature Control: Avoid excessive heating. While reflux is often necessary, maintaining the lowest effective temperature can significantly reduce tar formation. For particularly sensitive substrates, consider running the reaction at a lower temperature for a longer duration.[5]

  • Solvent Optimization: While ethanol is a common solvent, its choice is not universal. For certain substrates, exploring other protic solvents or different ethanol/water ratios may improve the solubility of intermediates and reduce the formation of insoluble tars.[5]

  • Controlled Acidification during Workup: During the final product precipitation step, add the acid slowly and with vigorous stirring. This prevents localized areas of high acidity which can sometimes lead to the degradation of the desired product into tarry substances.[5]

Issue 2: Low Yield of the Desired Quinoline-4-Carboxylic Acid

Q: My reaction is clean, but the yield of the final product is consistently low. How can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials, or competing side reactions. [4][5]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: Before adding the carbonyl compound, ensure the isatin is fully dissolved in the basic solution. A distinct color change is a good visual indicator of the formation of the 2-amino-α-oxo-benzeneacetic acid salt.[5]

  • Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion. Experiment with the molar ratio of the carbonyl compound to isatin to find the optimal balance for your specific substrates.[5]

  • Choice of Base: While potassium hydroxide (KOH) is traditionally used, some studies have shown that sodium hydroxide (NaOH) can lead to higher yields for certain substrate combinations. It is advisable to perform small-scale trial reactions to determine the optimal base for your system.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[3]

Issue 3: Significant Amount of Unreacted Isatin in the Final Product

Q: After workup, I'm finding a large amount of unreacted isatin contaminating my product. How can I drive the reaction to completion?

A: Incomplete conversion of isatin is a frequent challenge that can often be addressed by adjusting the reaction conditions. [5]

Troubleshooting Steps:

  • Increase the Excess of the Carbonyl Compound: Employing a larger excess of the ketone or aldehyde can help to push the equilibrium towards the product, thereby consuming more of the isatin.[5]

  • Optimize Base Concentration: The concentration of the base is crucial for the initial ring-opening of isatin. You may need to fine-tune the concentration of KOH or NaOH to achieve optimal conversion for your particular substrates.[5]

  • Consider Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can sometimes offer a significant advantage over conventional heating by accelerating the reaction rate and improving yields.[3]

Experimental Protocols

Protocol 1: Conventional Synthesis of Quinoline-4-Carboxylic Acids

This protocol is a general procedure that can be adapted for various substrates.

  • Preparation of the Basic Solution: In a round-bottom flask, dissolve potassium hydroxide (3 equivalents) in a suitable solvent mixture, such as ethanol and water.[5]

  • Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution and stir at room temperature. A color change from purple/orange to brown/yellow should be observed, indicating the formation of the potassium salt of 2-amino-α-oxo-benzeneacetic acid.[3][5]

  • Addition of Carbonyl Compound: Once the isatin is fully dissolved and the color change is complete, gradually add the carbonyl compound (an excess is often used, e.g., 1.5-2 equivalents).[3][5]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. Monitor the reaction progress by TLC.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add distilled water to dissolve the potassium salt of the product.[3]

  • Extraction: Perform an extraction with a suitable organic solvent, such as diethyl ether, to remove any unreacted carbonyl compound and other neutral impurities.[3]

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the quinoline-4-carboxylic acid product.[3]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[3]

Protocol 2: Minimizing Impurities and Unreacted Isatin

This protocol incorporates troubleshooting strategies to enhance reaction efficiency.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a solution of potassium hydroxide (3 equivalents) in an ethanol/water mixture.[5]

  • Controlled Addition: Add the carbonyl compound (e.g., butan-2-one) dropwise to the isatin solution while stirring.[5]

  • Reflux and Monitoring: Heat the mixture to reflux and monitor the reaction's progress using TLC.[5]

  • Work-up: Upon completion, cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.[5]

  • Purification: Wash the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities. Carefully acidify the aqueous layer with hydrochloric acid while cooling in an ice bath to precipitate the product.[5]

  • Final Steps: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[5]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity

ParameterVariationEffect on YieldEffect on Purity
Base KOH vs. NaOHSubstrate-dependent; NaOH may improve yield in some cases.[4]Minimal direct effect, but can influence side reaction rates.
Temperature Lower T, longer timeMay decrease yield slightly but can significantly reduce tar formation.[5]Generally improves purity by minimizing byproduct formation.[5]
Carbonyl Stoichiometry Increased excessGenerally increases yield by driving the reaction to completion.[5]Can improve purity by reducing unreacted isatin.[5]

Visualizations

Logical Relationship: Troubleshooting Pfitzinger Reactions

Troubleshooting_Pfitzinger Start Pfitzinger Reaction Issue Tar Tar/Resin Formation Start->Tar Low_Yield Low Product Yield Start->Low_Yield Unreacted_Isatin Unreacted Isatin Start->Unreacted_Isatin Sol_Tar_Temp Control Temperature Tar->Sol_Tar_Temp Sol_Tar_Add Modified Reactant Addition Tar->Sol_Tar_Add Sol_Yield_Stoich Optimize Stoichiometry Low_Yield->Sol_Yield_Stoich Sol_Yield_Base Optimize Base Low_Yield->Sol_Yield_Base Sol_Isatin_Excess Increase Carbonyl Excess Unreacted_Isatin->Sol_Isatin_Excess Pfitzinger_Workflow Start Start Step1 Dissolve Isatin in Base Start->Step1 Step2 Add Carbonyl Compound Step1->Step2 Step3 Heat to Reflux & Monitor Step2->Step3 Step4 Cool & Concentrate Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Acidify to Precipitate Product Step5->Step6 Step7 Isolate & Purify Step6->Step7 End Pure Product Step7->End

Caption: A generalized experimental workflow for the Pfitzinger synthesis.

References

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. Available from: [Link]

  • Sciencemadness.org. (2024). The Pfitzinger Reaction. Sciencemadness.org. Available from: [Link]

Sources

Technical Support Center: Strategies to Reduce Off-Target Cytotoxicity of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of off-target cytotoxicity. Our goal is to equip you with the knowledge to enhance the selectivity and safety profile of your compounds.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications in cancer, infectious diseases, and inflammation.[1] However, their development is often hampered by off-target effects that lead to cellular toxicity, limiting their therapeutic window. This guide provides a comprehensive overview of strategies to mitigate these undesirable effects, grounded in established medicinal chemistry principles and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based inhibitor shows potent on-target activity but is also highly cytotoxic to normal cell lines. What are the initial steps to troubleshoot this?

A1: This is a common challenge in the early stages of drug discovery. The initial troubleshooting should focus on two main areas: compound integrity and experimental variables.

  • Confirm Compound Purity and Identity: Impurities from the synthesis process can significantly contribute to observed cytotoxicity.[2] It is crucial to verify the purity of your compound stock using methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Comprehensive Dose-Response Analysis: Perform a detailed dose-response curve on both your target (e.g., cancer) and non-target (e.g., normal) cell lines. This will help you to accurately determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values, respectively, and calculate the selectivity index (SI = CC50/IC50). A low SI indicates a narrow therapeutic window.

  • Optimize Incubation Time: Reducing the exposure time of the compound to the cells may be sufficient to achieve the desired on-target effect while minimizing cumulative off-target toxicity.[2]

  • Control for Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all experimental and control wells and is at a non-toxic level.[2]

Q2: What are the key structural features of the quinoline scaffold that I should focus on to reduce off-target cytotoxicity?

A2: The cytotoxicity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[3][4] Structure-activity relationship (SAR) studies have identified several key positions that can be modified to modulate toxicity.

  • Positions C-2, C-4, C-6, and C-8: These positions are frequently modified to alter the electronic and steric properties of the molecule. For example, the presence of bulky aryl groups at the C-2 and C-4 positions has been shown to enhance cytotoxicity in some cases. Conversely, modifications at the C-6 and C-8 positions can also influence activity.

  • Functional Group Modification: The type of functional group is critical. For instance, reducing a nitro group to an amine has been reported to decrease cytotoxicity.[2] The addition of methoxy groups has been associated with high cytotoxicity in some contexts.

  • Lipophilicity: The overall lipophilicity of the compound plays a significant role. Highly lipophilic compounds may have poor solubility and exhibit increased off-target effects. Modifying substituents to optimize the logP value is a common strategy.

The following diagram illustrates the key positions on the quinoline scaffold for modification.

Caption: Key positions for modification on the quinoline scaffold.

Q3: What are some advanced medicinal chemistry strategies to improve the selectivity of my quinoline inhibitors?

A3: Beyond simple functional group modifications, several advanced strategies can be employed:

  • Structure-Based Design: If the crystal structure of your target protein is known, you can use computational modeling to design modifications that enhance interactions with the target's active site while avoiding interactions with off-target proteins.[5]

  • Prodrug Approach: A prodrug is an inactive form of a drug that is metabolized into its active form in the body.[6] This strategy can be used to improve solubility, reduce toxicity, and target specific tissues.

  • Glycoconjugation: Attaching sugar moieties to the quinoline scaffold can improve solubility, alter pharmacokinetic properties, and in some cases, lead to selective uptake by certain cell types.[7]

  • Formulation and Delivery Systems: Encapsulating the inhibitor in nanoparticles or liposomes can help to control its release and distribution in the body, potentially reducing systemic toxicity.[6]

Q4: How can I experimentally assess the off-target effects of my quinoline inhibitors?

A4: A multi-pronged experimental approach is necessary to comprehensively evaluate off-target effects.

  • In Vitro Cytotoxicity Assays: Use a panel of cell lines, including both cancerous and non-cancerous lines, to determine the selectivity of your compound. Common assays include MTT, MTS, and CellTiter-Glo®.[8]

  • Kinase Profiling: Many quinoline-based inhibitors target kinases. Screening your compound against a broad panel of kinases can identify potential off-target kinase inhibition.[9] This is particularly important for kinases known to be associated with toxicity, such as hERG.[10][11]

  • In Silico Profiling: Computational tools can predict potential off-target interactions based on the chemical structure of your compound.[5][12] This can help to prioritize experimental validation.

  • In Vivo Toxicology Studies: Once a lead compound is identified, in vivo studies in animal models are essential to evaluate its overall safety profile, including potential organ-specific toxicities.

The following diagram outlines a general workflow for assessing and mitigating off-target cytotoxicity.

Off_Target_Workflow cluster_assessment Off-Target Assessment cluster_validation Validation start Potent Quinoline Inhibitor in_vitro In Vitro Cytotoxicity Assays (Cancer vs. Normal Cell Lines) start->in_vitro in_silico In Silico Off-Target Prediction start->in_silico kinase_panel Broad Kinase Panel Screening in_vitro->kinase_panel High Cytotoxicity in_silico->kinase_panel sar SAR-Guided Chemical Modification kinase_panel->sar re_evaluate Re-evaluate in Vitro Cytotoxicity sar->re_evaluate prodrug Prodrug Design & Synthesis formulation Advanced Formulation (e.g., Nanoparticles) re_evaluate->sar Persistent Cytotoxicity in_vivo In Vivo Toxicology Studies re_evaluate->in_vivo Improved Selectivity lead_op Lead Optimization in_vivo->lead_op

Sources

Technical Support Center: Optimization of Suzuki Coupling for Functionalized Quinoline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving functionalized quinoline precursors. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatization via Suzuki coupling is a cornerstone of modern drug discovery.[1] However, the unique electronic properties of the quinoline ring, particularly the nitrogen heteroatom, can present significant challenges.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of these reactions and achieve optimal results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Suzuki coupling of functionalized quinolines in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the haloquinoline starting material. What are the likely causes?

Answer: This is the most frequent issue and can stem from several factors, often related to catalyst deactivation or suboptimal conditions.

  • Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming inactive species and effectively poisoning the catalyst.[2] This is particularly problematic with less sterically hindered palladium complexes.

    • Solution: Employ palladium pre-catalysts with bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, RuPhos, or other Buchwald biaryl phosphine ligands are highly effective.[2][3] These ligands create a sterically crowded environment around the palladium atom, which hinders coordination by the quinoline nitrogen.

  • Inactive Catalyst or Inefficient Pre-catalyst Activation: The reaction requires an active Pd(0) species. If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be inefficient under your current conditions.

    • Solution 1: Switch to a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[2]

    • Solution 2: If using a Pd(II) source, ensure your conditions facilitate reduction. The choice of solvent and base can be critical here. Some phosphine ligands themselves can act as reductants at elevated temperatures.

  • Poor Quality of Reagents or Solvents: Trace impurities, especially oxygen and water (in anhydrous reactions), can rapidly deactivate the catalyst. Boronic acids can also degrade upon storage.

    • Solution: Always use freshly distilled, anhydrous, and thoroughly degassed solvents.[1][2] Ensure the purity of your haloquinoline and boronic acid. Using stable boronic acid surrogates like MIDA boronates, trifluoroborates, or DABO boronates can mitigate issues related to boronic acid decomposition.[4][5][6]

  • Suboptimal Base or Solvent System: The base is crucial for activating the boronic acid for transmetalation.[7][8] An inappropriate choice can halt the catalytic cycle.

    • Solution: Screen a panel of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[2] The choice often depends on the specific substrates and solvent. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) with water, which is often necessary for dissolving the base and facilitating the reaction.[1][9]

Question 2: I'm observing significant formation of a homocoupled (Ar-Ar) byproduct from my boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain palladium species.

  • Oxygen Contamination: Trace amounts of oxygen can lead to the oxidative homocoupling of the boronic acid.[10]

    • Solution: Rigorous degassing is critical. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been sparged with the gas for 20-30 minutes prior to use.[2][9] Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Conditions: High temperatures and high concentrations of boronic acid can favor the homocoupling pathway.

    • Solution 1: Try lowering the reaction temperature. While this may slow the reaction, it can significantly improve selectivity.[2]

    • Solution 2: If feasible, add the boronic acid slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.[1]

Question 3: My primary side product is the dehalogenated quinoline (hydrodehalogenation). Why is this happening?

Answer: Dehalogenation occurs when the haloquinoline is reduced, replacing the halogen with a hydrogen atom. This side reaction is mediated by a palladium-hydride (Pd-H) species.[3]

  • Source of Hydride: The Pd-H species can form from various sources, including the solvent (e.g., alcohols), the base, or trace water.[3]

  • Substrate Electronics: Electron-deficient haloquinolines are often more susceptible to this side reaction.[3]

    • Solution 1 (Ligand Choice): Switch to bulkier, more electron-rich ligands (e.g., Buchwald ligands). These ligands accelerate the rate of reductive elimination (the desired product-forming step), which can outcompete the undesired dehalogenation pathway.[3]

    • Solution 2 (Base Optimization): The choice of base can be critical. Sometimes, a weaker base like K₂CO₃ or even KF can minimize the formation of Pd-H species compared to stronger bases.[3][8]

    • Solution 3 (Solvent/Water Control): If using an alcohol co-solvent, consider switching to an aprotic system like dioxane or toluene. Carefully control the amount of water in the reaction; while often necessary, excess water can be a proton source.[3]

Question 4: I am attempting a double Suzuki coupling on a dihaloquinoline, but the reaction stops after the first substitution. How can I drive it to completion?

Answer: This is a common challenge, often due to the poor solubility of the mono-substituted intermediate or electronic deactivation of the second coupling site.

  • Poor Solubility: The mono-coupled product can sometimes be significantly less soluble than the starting material and may precipitate from the reaction mixture, effectively halting the reaction.[11]

    • Solution: Switch to a higher-boiling point solvent that can better solubilize the intermediate and final products. Solvents like DMSO, DMF, or toluene (at higher temperatures) may be effective.[11] Increasing the reaction temperature can also improve solubility.

  • Electronic Deactivation: The addition of the first aryl group can electronically deactivate the second halogen position, making the second oxidative addition step much slower.

    • Solution: Employ a more active catalyst system for the second coupling. This might involve using a higher catalyst loading or switching to a more electron-rich, powerful ligand system (e.g., an N-heterocyclic carbene (NHC) ligand or a highly active Buchwald ligand) that can facilitate oxidative addition to the more challenging, electron-rich C-X bond.[12][13]

Frequently Asked Questions (FAQs)

  • Q: Which palladium source is best: Pd(0) or Pd(II)?

  • Q: How much catalyst loading should I use?

    • A: For screening, a catalyst loading of 1-5 mol% is typical. For challenging substrates, especially those prone to catalyst poisoning, a higher loading (5-10 mol%) might be necessary. However, always aim to optimize to the lowest possible loading for cost and sustainability reasons.

  • Q: Does the position of the halogen on the quinoline ring matter?

    • A: Yes, significantly. The reactivity of the C-X bond is influenced by its electronic environment. For example, halogens at the C2 and C4 positions are often more reactive in nucleophilic substitution type mechanisms, which can influence the oxidative addition step. The steric environment around the halogen also plays a critical role.

  • Q: My boronic acid is old. Can I still use it?

    • A: It is highly recommended to use fresh boronic acid. Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen) or form anhydride trimers (boroxines) upon storage, both of which can lead to lower yields and reproducibility issues.[4][10] If you must use older material, consider purifying it or converting it to a more stable boronate ester (e.g., a pinacol ester) before use.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[15]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_io pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition transmetal_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) transmetal_complex->product haloquinoline Ar¹-X (Haloquinoline) haloquinoline->pd2_complex boronic_acid Ar²-B(OR)₂ (Boronic Acid) boronic_acid->transmetal_complex base Base (e.g., CO₃²⁻) base->transmetal_complex caption Simplified catalytic cycle for the Suzuki-Miyaura reaction. Troubleshooting_Workflow start Low / No Conversion check_reagents Check Reagents & Setup: - Fresh Boronic Acid? - Degassed Solvents? - Inert Atmosphere? start->check_reagents check_reagents->start Reagents Faulty (Fix & Retry) change_catalyst Modify Catalyst System: 1. Increase Loading (to 5%) 2. Switch to Bulky Ligand (XPhos) 3. Use a Pd(0) Source (Pd(PPh₃)₄) check_reagents->change_catalyst Reagents OK change_base Screen Different Bases: - K₂CO₃ - Cs₂CO₃ - K₃PO₄ change_catalyst->change_base change_solvent Change Solvent / Temp: - Dioxane vs. Toluene - Increase Temperature change_base->change_solvent success Reaction Successful change_solvent->success caption Systematic workflow for troubleshooting failed reactions.

Caption: Systematic workflow for troubleshooting failed reactions.

Data & Protocols

Table 1: Recommended Starting Conditions for Screening

This table provides a robust set of starting conditions for the Suzuki coupling of a generic bromoquinoline. Optimization will likely be required for your specific substrate.

ParameterRecommended ConditionRationale & Comments
Haloquinoline 1.0 equivThe limiting reagent.
Boronic Acid/Ester 1.2 - 1.5 equivA slight excess is used to drive the reaction to completion.
Pd Pre-catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos or XPhos (4-5 mol%)Bulky biaryl phosphine ligands to prevent catalyst poisoning. [2]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)Strong inorganic bases effective in these couplings. [1][2]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A versatile solvent system that dissolves both organic and inorganic reagents.
Temperature 80 - 100 °CA good starting range; may need adjustment based on substrate reactivity. [1][9]
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation and homocoupling. [2][10]
Protocol 1: General Procedure for Suzuki Coupling of a Bromoquinoline

This protocol is a general guideline and should be adapted for specific substrates and scales. [15]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoquinoline (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv). [1]2. Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed. [9]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. [1]5. Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL). [1]8. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product. [9]

References

  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Bromin
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Optimization of conditions for the Suzuki coupling reaction.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Failed suzuki coupling, any suggenstions?. Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed.

Sources

Technical Support Center: Overcoming Difficult Ester Hydrolysis in 2-Methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of 2-methylquinoline synthesis, with a specific focus on the often-challenging ester hydrolysis step. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Steric and Electronic Hindrance

The synthesis of 2-methylquinoline derivatives is a cornerstone in medicinal chemistry, with these scaffolds forming the basis of numerous therapeutic agents.[1][2][3] A common synthetic route involves the formation of a quinoline ester, which then requires hydrolysis to yield the final carboxylic acid. However, this hydrolysis step can often be a significant bottleneck. The rigid, planar structure of the quinoline ring system, coupled with substitution at various positions, can introduce substantial steric hindrance around the ester's carbonyl group. This physically impedes the approach of the nucleophile (hydroxide or water), dramatically slowing down the reaction rate.[4]

Furthermore, the electronic nature of the quinoline ring and its substituents can deactivate the carbonyl group towards nucleophilic attack. Electron-donating groups can reduce the electrophilicity of the carbonyl carbon, making it less susceptible to hydrolysis.[5] This guide will provide a systematic approach to diagnosing and overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the hydrolysis of esters in 2-methylquinoline synthesis in a practical, question-and-answer format.

Q1: My standard NaOH/H₂O/reflux conditions are resulting in very low or no conversion of my 2-methylquinoline ester. What are the likely causes?

A1: This is a classic problem often rooted in a combination of factors:

  • Steric Hindrance: The 2-methyl group, along with other substituents on the quinoline ring, can create a crowded environment around the ester functionality, preventing the hydroxide ion from effectively attacking the carbonyl carbon.

  • Poor Solubility: 2-Methylquinoline derivatives can be highly nonpolar and may have limited solubility in purely aqueous or highly polar protic solvents. This can lead to a heterogeneous reaction mixture where the substrate and reagent are not in the same phase, severely limiting the reaction rate.[6]

  • Electronic Deactivation: If your quinoline ring possesses electron-donating groups, they can decrease the electrophilicity of the ester's carbonyl carbon, making it less reactive towards nucleophiles.

Q2: How can I improve the solubility of my substrate to facilitate hydrolysis?

A2: Addressing solubility is often the first and most critical step. Consider the following:

  • Co-solvent Systems: Employing a mixture of a polar aprotic solvent and water can significantly enhance solubility. Common and effective co-solvent systems include THF/water, dioxane/water, and DMSO/water.[6][7] A 1:1 or 3:1 ratio of organic solvent to aqueous base is a good starting point.

  • Phase-Transfer Catalysis (PTC): For highly insoluble substrates, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used. The catalyst transports the hydroxide ion from the aqueous phase into the organic phase where the substrate resides, facilitating the reaction.

Q3: I've improved solubility, but the reaction is still sluggish. What are my next steps to overcome steric hindrance?

A3: When steric hindrance is the primary obstacle, more forcing conditions or alternative reagents are necessary:

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Refluxing in a higher-boiling solvent system can be effective.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the rate of hydrolysis.[8][9][10][11][12] The focused heating provided by microwaves can overcome steric hindrance more efficiently than conventional heating, often leading to shorter reaction times and higher yields.

  • Stronger Nucleophiles/Bases: While NaOH and KOH are standard, more potent nucleophilic systems can be employed. For example, using lithium hydroxide (LiOH) in a THF/water mixture is a common strategy for hindered esters.[7] The smaller size of the lithium cation can help to coordinate with the carbonyl oxygen, increasing its electrophilicity.

Q4: Are there alternatives to basic hydrolysis if my molecule is sensitive to strong bases?

A4: Yes, several methods can be employed when basic conditions are not suitable:

  • Acid-Catalyzed Hydrolysis: While often reversible, acid-catalyzed hydrolysis using strong acids like HCl or H₂SO₄ in an excess of water can be effective.[13][14] This method proceeds by protonating the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.[15] To drive the equilibrium towards the products, it's crucial to use a large excess of water.[13]

  • Lewis Acid-Assisted Hydrolysis: Lewis acids can be used to activate the ester. For instance, lithium bromide (LiBr) in the presence of a base like tert-butylamine in a methanol/water system has been shown to be effective for the hydrolysis of sterically hindered esters.[5] The Li⁺ ion coordinates to the carbonyl oxygen, enhancing its electrophilicity.[5]

  • Enzyme-Catalyzed Hydrolysis: For highly sensitive substrates, enzymatic hydrolysis using lipases can be a very mild and selective option.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting difficult ester hydrolysis in 2-methylquinoline synthesis.

Troubleshooting_Workflow start Start: Difficult Ester Hydrolysis check_solubility Q1: Is the substrate soluble in the reaction medium? start->check_solubility improve_solubility Action: Improve Solubility - Use co-solvents (THF/H₂O, Dioxane/H₂O) - Consider Phase-Transfer Catalysis check_solubility->improve_solubility No check_conversion Q2: Is the reaction proceeding at a reasonable rate? check_solubility->check_conversion Yes improve_solubility->check_conversion increase_reactivity Action: Increase Reactivity - Elevate temperature (reflux) - Use microwave irradiation - Employ stronger bases (LiOH) check_conversion->increase_reactivity No success Success: Complete Hydrolysis check_conversion->success Yes check_base_sensitivity Q3: Is the molecule sensitive to strong base? increase_reactivity->check_base_sensitivity failure Consult Senior Scientist increase_reactivity->failure If still no reaction alternative_methods Action: Alternative Methods - Acid-catalyzed hydrolysis - Lewis acid-assisted hydrolysis - Enzymatic hydrolysis check_base_sensitivity->alternative_methods Yes check_base_sensitivity->success No, and reaction is now complete alternative_methods->success alternative_methods->failure If still no reaction

Sources

how to prevent decarboxylation of quinoline carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Decarboxylation and Stability Issues

Welcome to the Technical Support and Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended degradation of quinoline-2-carboxylic and quinoline-4-carboxylic acids during cross-coupling or late-stage functionalization. This guide provides field-proven insights, underlying causality, and self-validating protocols to prevent decarboxylation and ensure the synthetic integrity of your pipeline.

FAQ & Troubleshooting Guide

Q1: Why does my quinoline-2-carboxylic acid spontaneously degrade into a bare quinoline during heating or coupling steps? Causality & Mechanism: The decarboxylation of quinoline carboxylic acids follows a specific mechanistic pathway known as the Hammick mechanism. The adjacent nitrogen atom within the quinoline ring acts as a powerful electron sink[1]. When the carboxylic acid is deprotonated or forms a zwitterion in mildly acidic to neutral conditions, the loss of


 generates an ylide (a carbanion intermediate adjacent to the protonated nitrogen). The positive charge on the protonated nitrogen strongly stabilizes this adjacent negative charge, significantly lowering the activation energy for decarboxylation[2]. If your reaction exceeds 60–80°C under these conditions, this degradation pathway will outcompete your intended coupling.

Q2: I am conducting a Suzuki coupling on a bromo-quinoline-carboxylic acid. How can I avoid the complete loss of the carboxylate group? Causality & Mitigation: Transition metals like Palladium (Pd), Copper (Cu), and Silver (Ag) strongly coordinate with both the quinoline nitrogen and the carboxylate oxygen. This coordination further lowers the energy barrier for


 extrusion, turning an intended cross-coupling into a decarboxylative cross-coupling side reaction.
Solution:  Never subject an unprotected quinoline carboxylic acid to transition-metal catalysis at elevated temperatures. You must mask the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling[3]. Esterification eliminates the ionizable proton, preventing metal-carboxylate complexation and completely shutting down the Hammick pathway.

Q3: Does pH affect the stability of these acids in aqueous media? Causality & Mitigation: Yes, pH is the most critical variable in aqueous environments. Decarboxylation rates peak precisely at the isoelectric point of the specific quinoline carboxylic acid[2]. At the isoelectric pH, the molecule exists predominantly as a zwitterion (protonated nitrogen, deprotonated carboxylate). In this state, water forms a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, providing a low-energy pathway for C-C bond cleavage[1]. Solution: If aqueous processing is strictly required, maintain the pH either highly basic (pH > 10) to ensure the nitrogen remains unprotonated, or run the reaction cold.

Visualizing the Decarboxylation Pathway & Prevention Strategy

Hammick decarboxylation pathway vs. ester-protection stabilization.

Quantitative Stability Data

Comparing the half-life and degradation kinetics allows for proper solvent and catalyst selection when handling these fragile substrates.

Table 1: Stability Thresholds of Quinoline Carboxylic Acids

Operating ConditionStability ProfileApproximate KineticsMechanistic Causality
Aqueous Media (pH = Isoelectric Point) Very Low Fast (<30 mins at 95°C)Zwitterion concentration is maximized, lowering the activation energy for C-C bond cleavage[2].
Aqueous Media (pH > 10) High Stable (>10 hrs at 95°C)Complete deprotonation prevents zwitterion/ylide stabilization[2].
Organic Solvent + High Heat (>110°C) Moderate Slow but observable (Hours)Lack of water hydrogen-bonding reduces stabilization of the transition state compared to aqueous media[1].
Presence of Cu, Ag, or Pd Catalysts Very Low Rapid (<10 mins at >60°C)Metals strongly coordinate to both N and O atoms, forcing CO2 extrusion via a chelated intermediate.
Esterified Derivative (Methyl/Ethyl) Very High Highly Stable (Indefinitely)The absence of an ionizable proton completely blocks the Hammick degradation pathway, even under Suzuki conditions[3].
Validated Experimental Protocols
Protocol 1: Mild, Heat-Free Esterification via Cesium Carbonate & Iodomethane

Rationale: Standard Fischer esterification requires strong acid and harsh reflux conditions, which readily induce degradation or yield poor results for sterically hindered or sensitive quinoline analogs[3]. This protocol utilizes a mild base and an alkyl halide at room temperature to ensure high-fidelity protection without activating the Hammick pathway.

  • Preparation: Dissolve the quinoline carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Salt Formation: Add Cesium Carbonate (

    
    , 1.5 eq). Stir the suspension vigorously at room temperature (20-25°C) for 30 minutes. This pre-forms the soluble, highly nucleophilic cesium carboxylate salt.
    
  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 eq) via syringe. Stir the mixture for 2-4 hours.

    • Self-Validation Step: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS (ESI+). The mass of the neutral quinoline ester

      
       should be predominant, with absolutely no starting acid mass present. This confirms 100% conversion and safe progression.
      
  • Work-Up: Dilute the reaction mixture with cold water (3x the reaction volume) and extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with saturated aqueous sodium bicarbonate, followed by brine, to remove residual DMF and unreacted salts.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo at a bath temperature of strictly <40°C.

Protocol 2: Low-Temperature Amidation (HATU/DIPEA)

Rationale: Activating quinoline carboxylic acids via aggressive electrophiles like thionyl chloride (


) or oxalyl chloride at reflux frequently leads to immediate and irreversible decarboxylation. Utilizing a state-of-the-art coupling reagent like HATU enables pristine amidation entirely at or below room temperature[3].
  • Preparation: Dissolve the quinoline carboxylic acid (1.0 eq) and your target amine (1.1 eq) in anhydrous dichloromethane (DCM) or DMF (0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Cool the reaction flask in an ice-water bath to 0°C.

  • Activation: Add HATU (1.2 eq) portion-wise over 10 minutes. This forms the highly reactive, but low-temperature stable, OBt ester intermediate—bypassing the need for a transition-state-degrading acid chloride.

  • Reaction: Allow the mixture to slowly warm to room temperature. Stir for 6-12 hours.

    • Self-Validation Step: Run an HPLC/MS trace of the mixture at t = 6 hours. Because HATU avoids heat-induced decarboxylation, no

      
       (loss of CO2) peak should be present in the mass spectrum, ensuring structural integrity is wholly maintained.
      
  • Work-Up: Quench the reaction by diluting with saturated aqueous ammonium chloride solution. Extract with DCM, wash with dilute

    
     to remove unreacted starting acid, dry over sodium sulfate, and concentrate.
    
References
  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: nih.gov URL: 3

  • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: cdnsciencepub.com URL: 2

  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: researchgate.net URL: 1

Sources

Technical Support Center: Scaling Up 4-Acetamido-2-methylquinoline-6-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Acetamido-2-methylquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the scale-up of this important quinoline derivative.

I. Synthesis Overview: The Pfitzinger Reaction

The most common and scalable method for synthesizing 4-Acetamido-2-methylquinoline-6-carboxylic acid and its analogs is the Pfitzinger reaction.[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base.[3] For the synthesis of our target molecule, 5-acetamidoisatin and acetone are the key starting materials.

The reaction proceeds through the initial formation of an enolate from acetone, which then attacks the C3-carbonyl of the isatin ring. Subsequent cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. While the Pfitzinger reaction is robust, several challenges can arise during scale-up, impacting yield, purity, and reproducibility.

Reaction Pathway

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions 5-acetamidoisatin 5-acetamidoisatin Intermediate_1 Aldol Adduct 5-acetamidoisatin->Intermediate_1 Enolate attack Acetone Acetone Acetone->Intermediate_1 Base Base (e.g., KOH) Base (e.g., KOH) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Heat Heat Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization Product 4-Acetamido-2-methylquinoline- 6-carboxylic acid Intermediate_2->Product Dehydration

Caption: Generalized Pfitzinger reaction pathway for the synthesis of 4-Acetamido-2-methylquinoline-6-carboxylic acid.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis and purification of 4-Acetamido-2-methylquinoline-6-carboxylic acid, particularly during scale-up.

Q1: My reaction is sluggish and gives a low yield. What are the potential causes and solutions?

Possible Causes:

  • Insufficient Base: The Pfitzinger reaction is base-catalyzed. An inadequate amount of base will result in a slow or incomplete reaction.

  • Poor Solubility of Isatin: 5-acetamidoisatin may have limited solubility in the reaction solvent, especially at lower temperatures, hindering its reaction with the enolate.

  • Low Reaction Temperature: While higher temperatures can lead to side products, a temperature that is too low will significantly slow down the reaction rate.

Solutions:

ParameterRecommendationRationale
Base Stoichiometry Ensure at least 2.0-3.0 equivalents of a strong base like potassium hydroxide (KOH) are used.A sufficient excess of base is crucial to drive the reaction to completion, especially when dealing with larger scales.
Solvent Selection Consider using a co-solvent system, such as ethanol/water, to improve the solubility of the isatin starting material.Improved solubility ensures that the reactants are in the same phase, increasing the frequency of effective collisions.
Temperature Optimization Gradually increase the reaction temperature, monitoring for the formation of impurities by TLC. A typical reflux temperature in ethanol is around 80-100°C.[4]An optimal temperature balances reaction rate and selectivity, minimizing the formation of degradation products.
Q2: I'm observing the formation of a significant amount of dark, tarry byproducts. How can I minimize this?

Possible Causes:

  • Excessive Heat: High temperatures can lead to polymerization and degradation of the starting materials and intermediates.[5]

  • Prolonged Reaction Time: Leaving the reaction to run for too long, especially at elevated temperatures, can promote the formation of tar.

  • Air Oxidation: Sensitivity of intermediates to air oxidation can lead to colored impurities.

Solutions:

ParameterRecommendationRationale
Temperature Control Maintain a consistent and controlled reaction temperature using an oil bath and a temperature controller. Avoid localized overheating.Precise temperature control is critical to prevent the decomposition pathways that lead to tar formation.[5]
Reaction Monitoring Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.Preventing the reaction from proceeding beyond completion minimizes the opportunity for side reactions and degradation.
Inert Atmosphere For larger scale reactions, consider running the reaction under an inert atmosphere of nitrogen or argon.An inert atmosphere protects sensitive intermediates from oxidative degradation, which can contribute to the formation of colored impurities.
Q3: Purification of the final product is difficult, and I'm struggling to remove impurities.

Possible Causes:

  • Co-precipitation of Impurities: During the acidic workup to precipitate the carboxylic acid, unreacted starting materials or side products may co-precipitate.

  • Residual Base: Incomplete neutralization of the base can lead to the formation of salts that are difficult to remove.

  • Poor Crystallization: The product may precipitate as an amorphous solid, trapping impurities.

Solutions:

StepRecommendationRationale
Work-up After the reaction is complete, filter the hot reaction mixture to remove any insoluble materials before acidification.This "hot filtration" step can remove some polymeric byproducts before they co-precipitate with the product.
Acidification Slowly add the acid (e.g., acetic acid or dilute HCl) to the cooled reaction mixture with vigorous stirring to ensure uniform pH and controlled precipitation.[4]Gradual precipitation promotes the formation of a more crystalline and purer product.
Recrystallization Recrystallize the crude product from a suitable solvent system, such as ethanol/water or DMF/water.[6]Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired product.
Chromatography If recrystallization is insufficient, consider column chromatography. For carboxylic acids, reversed-phase C18 silica gel can be effective.[7]Chromatography provides a higher degree of separation for challenging purifications.
Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis of 4-Acetamido-2-methylquinoline-6-carboxylic acid Issue Identify Issue Start->Issue LowYield Low Yield Issue->LowYield Yield TarFormation Tar Formation Issue->TarFormation Purity PurificationDifficulty Purification Difficulty Issue->PurificationDifficulty Isolation CheckBase Check Base Stoichiometry LowYield->CheckBase OptimizeSolvent Optimize Solvent LowYield->OptimizeSolvent ControlTemp Control Temperature LowYield->ControlTemp TarFormation->ControlTemp MonitorReaction Monitor Reaction (TLC) TarFormation->MonitorReaction InertAtmosphere Use Inert Atmosphere TarFormation->InertAtmosphere WorkupProcedure Refine Work-up PurificationDifficulty->WorkupProcedure Recrystallize Recrystallize PurificationDifficulty->Recrystallize Chromatography Consider Chromatography PurificationDifficulty->Chromatography Success Successful Scale-up CheckBase->Success OptimizeSolvent->Success ControlTemp->Success MonitorReaction->Success InertAtmosphere->Success WorkupProcedure->Success Recrystallize->Success Chromatography->Success

Caption: A workflow diagram for troubleshooting common scale-up issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Pfitzinger reaction on a large scale?

Potassium hydroxide (KOH) is a commonly used and effective base for the Pfitzinger reaction. It is relatively inexpensive and provides the necessary basicity to drive the reaction. For some substrates, sodium hydroxide (NaOH) can also be used.[8]

Q2: How can I effectively monitor the progress of the reaction on a larger scale?

Thin Layer Chromatography (TLC) remains the most practical method for monitoring the reaction. To obtain a representative sample from a large reactor, ensure the reaction mixture is well-stirred before sampling. It is advisable to have a pre-developed TLC method with a suitable solvent system to quickly assess the consumption of the starting material and the formation of the product.

Q3: Are there any "greener" alternatives to the traditional Pfitzinger reaction conditions?

Researchers are exploring more environmentally friendly approaches to quinoline synthesis.[9] This includes the use of greener solvents, such as water or ionic liquids, and catalyst-free conditions under microwave irradiation.[9][10] While these methods show promise, their scalability for the synthesis of 4-Acetamido-2-methylquinoline-6-carboxylic acid would require further investigation and optimization.

Q4: What analytical techniques are recommended for final product characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of purity.

IV. Experimental Protocol: Synthesis of 4-Acetamido-2-methylquinoline-6-carboxylic acid

This protocol is a general guideline and may require optimization based on the specific scale and equipment used.

Materials:

  • 5-acetamidoisatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Glacial acetic acid or dilute hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 5-acetamidoisatin (1.0 eq) and ethanol.

  • Base Addition: While stirring, add a solution of potassium hydroxide (2.5 eq) in water.

  • Reactant Addition: Slowly add acetone (3.0-5.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain this temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, filter the hot solution to remove any insoluble byproducts.

  • Precipitation: Slowly add glacial acetic acid or dilute HCl to the stirred solution until the pH is approximately 4-5. The product will precipitate out of the solution.

  • Isolation: Cool the suspension in an ice bath for at least one hour to maximize precipitation. Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent system like ethanol/water.

V. References

  • ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the amidation reaction. [a]. Available from: [Link]

  • ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available from: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Frontiers. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Available from: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

  • ResearchGate. Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... Available from: [Link]

  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Available from:

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • European Journal of Chemistry. Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]

  • Wikipedia. Simon de Montfort, 6th Earl of Leicester. Available from: [Link]

  • Mondaq. California's Social Media Litigation Poses Potential To Reshape The Legal Landscape. Available from: [Link]

  • Wikipedia. Sense8. Available from: [Link]

  • Screen Rant. The Rookie Season 8 Filming Updates Make The Midseason Premiere Decision Look Even Worse. Available from: [Link]

  • Wikipedia. Pope Pius XII and the Holocaust. Available from: [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

Sources

Validation & Comparative

Comprehensive Evaluation: 4-Acetamido-2-methylquinoline-6-carboxylic acid vs. Brequinar in DHODH Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis: The De Novo Pyrimidine Biosynthesis Checkpoint

In the landscape of oncology, virology, and immunology, targeting the de novo pyrimidine biosynthesis pathway has proven to be a highly effective strategy for starving rapidly proliferating cells of essential nucleotides. The rate-limiting step of this pathway is catalyzed by dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme responsible for the oxidation of dihydroorotate (DHO) to orotate.

This guide provides an in-depth mechanistic and empirical comparison between two distinct quinoline-based compounds: Brequinar , the gold-standard highly potent DHODH inhibitor [1], and 4-Acetamido-2-methylquinoline-6-carboxylic acid (4-AMQ-6-CA) , a structurally divergent analog often utilized in Structure-Activity Relationship (SAR) mapping. By contrasting an optimized clinical-grade inhibitor with a functional building block, researchers can better understand the strict spatial and thermodynamic requirements of the DHODH ubiquinone-binding pocket [2].

Structural & Mechanistic Divergence

To understand why these two compounds exhibit vastly different biochemical profiles, we must examine the physical architecture of the DHODH binding pocket. Mammalian DHODH features a highly hydrophobic tunnel that normally accommodates its natural electron acceptor, ubiquinone (Coenzyme Q).

Brequinar: The Optimized Pharmacophore

Brequinar (6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid) represents an optimized fit for the ubiquinone tunnel.

  • Anchoring: The quinoline-4-carboxylic acid moiety serves as the hydrophilic anchor. The carboxylate group at the C4 position forms critical, high-affinity hydrogen bonds with Arg136 and Gln47 in the active site [3].

  • Hydrophobic Insertion: The bulky 2'-fluoro-biphenyl tail extends deeply into the hydrophobic sub-site, maximizing van der Waals interactions and effectively displacing ubiquinone. This dual-action binding yields low nanomolar potency (IC50 ~10–20 nM) [4].

4-Acetamido-2-methylquinoline-6-carboxylic acid (4-AMQ-6-CA)

Conversely, 4-AMQ-6-CA shifts the carboxylate from the C4 to the C6 position .

  • Altered Trajectory: Because the carboxylate is at C6, the quinoline core must orient itself differently to maintain any interaction with Arg136. This rotational shift destabilizes the optimal binding pose [5].

  • Lack of Lipophilic Tail: At the C2 and C4 positions, 4-AMQ-6-CA features a methyl and an acetamido group, respectively. While the acetamido group provides hydrogen-bond potential, it completely lacks the extended lipophilicity of a biphenyl system. Consequently, the molecule cannot penetrate the deep hydrophobic ubiquinone tunnel, resulting in a dramatic loss of binding affinity. It behaves primarily as a low-affinity fragment or SAR comparator rather than a highly potent inhibitor [6].

Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex Orotate Orotate DHO->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHODH->Orotate Catalysis Inhibitors DHODH Inhibitors (Brequinar / 4-AMQ-6-CA) Inhibitors->DHODH Ubiquinone Site Blockade

Fig 1. Schematic of the de novo pyrimidine biosynthesis pathway and DHODH inhibition.

Quantitative Performance Profile

The structural differences between the two molecules map directly to their empirical data. Below is a structured quantitative comparison of their biochemical properties.

ParameterBrequinar Sodium4-Acetamido-2-methylquinoline-6-carboxylic acid
CAS Number 96201-88-6 (Sodium Salt)1248565-76-5
Molecular Weight 397.35 g/mol 244.25 g/mol
Core Scaffold Quinoline-4-carboxylic acidQuinoline-6-carboxylic acid
Key Binding Modality C4-Carboxylate (Arg136) + Deep Hydrophobic insertionC6-Carboxylate (Altered angle) + Shallow pocket binding
DHODH IC50 (In Vitro) ~12 – 20 nM (Potent)> 1 µM (Fragment-like / Weak)
Phenotypic Output Arrests proliferation, triggers differentiation in AMLUsed as a chemical building block / weak SAR baseline
Solubility Profile Readily soluble in DMSO/Water (as sodium salt)Soluble in DMSO; poor aqueous solubility

Self-Validating Experimental Workflows

To accurately assess the discrepancy in potency between an optimized compound like brequinar and a structural analog like 4-AMQ-6-CA, one must employ a self-validating experimental system . As a principle of rigorous scientific practice, both biochemical and phenotypic assays must include built-in fail-safes to distinguish true target engagement from off-target artifacts.

Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

Causality Focus: DHODH utilizes ubiquinone as an electron acceptor. By supplying a soluble ubiquinone analog (CoQ1/decylubiquinone) and coupling it to the redox-sensitive dye 2,6-dichloroindophenol (DCIP), we can measure enzyme kinetics spectrophotometrically. As CoQ1 is reduced, it passes electrons to DCIP, shifting it from blue (oxidized) to colorless (reduced) at 600 nm [7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer comprising 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100 (to mimic the lipid membrane environment), and 0.1 mM L-dihydroorotate (LDHO) substrate.

  • Compound Pre-incubation: Dispense 10 µL of the inhibitor (Brequinar as positive control; 4-AMQ-6-CA as test compound; DMSO as negative vehicle) at varying concentrations into a 96-well clear-bottom plate.

  • Enzyme Addition: Add purified recombinant human DHODH enzyme to the wells and incubate at 25°C for 15 minutes to allow binding equilibrium. Self-validation step: Include a "No Enzyme" blank to ensure the compounds do not chemically reduce DCIP independently.

  • Reaction Initiation: Add a mix of 0.025 mM CoQ1 and 0.06 mM DCIP to trigger the reaction.

  • Kinetic Read: Immediately monitor the decrease in absorbance at 600 nm for 10 minutes. Calculate the initial velocity (

    
    ) and derive the 
    
    
    
    via a four-parameter logistic non-linear regression.
Protocol B: Cellular Pyrimidine Depletion & Uridine Rescue Assay

Causality Focus: True DHODH inhibitors starve cells of pyrimidines, arresting them in the S-phase. If a compound kills cells due to off-target cytotoxicity (a common issue with lipophilic quinolines), supplementing the media with exogenous uridine will not restore viability. If the mechanism is cleanly on-target, the cellular salvage pathway converts the exogenous uridine directly to UMP, completely rescuing the cells [8].

Step-by-Step Methodology:

  • Cell Seeding: Seed human AML cell lines (e.g., U937 or THP-1) at 10,000 cells/well in a 96-well plate in RPMI-1640 medium (10% dialyzed FBS to remove trace pyrimidines).

  • Treatment Arrays: Treat cells with serial dilutions of Brequinar (0.1 nM to 10 µM) and 4-AMQ-6-CA (10 nM to 100 µM).

  • The Rescue Condition: Duplicate the entire treatment plate. To the duplicate plate, add exogenous 100 µM Uridine .

  • Incubation & Readout: Incubate for 72 hours at 37°C. Measure viability using an ATP-luminescent assay (e.g., CellTiter-Glo).

  • Validation Check: Assess the shift in the dose-response curve. Brequinar will show potent growth inhibition in the standard plate, which will be completely negated (rescued) in the Uridine+ plate. Evaluate 4-AMQ-6-CA to confirm whether any observed high-dose toxicity is on-target (rescuable) or off-target (non-rescuable).

Workflow Step1 1. In Vitro Enzymatic Assay DCIP Reduction (600 nm) Determine Biochemical IC50 Step2 2. Cell Viability Assay Measure anti-proliferative effect (Dialyzed FBS Media) Step1->Step2 Step3 3. Uridine Rescue Validation Add exogenous 100 µM Uridine Is cell viability fully restored? Step2->Step3 Decision Target Specificity Confirmed? Step3->Decision OnTarget On-Target DHODH Inhibition (True Positive) Decision->OnTarget Yes (Rescued) OffTarget Off-Target Cytotoxicity (False Positive) Decision->OffTarget No (Not Rescued)

Fig 2. Self-validating cellular screening workflow for verifying on-target DHODH specific inhibitors.

Conclusion

While both compounds share a quinoline-carboxylic acid backbone, the precise atomic arrangement dictates their pharmacological utility. Brequinar remains a paramount tool compound and clinical candidate due to its perfectly tailored interactions with the DHODH ubiquinone pocket. In contrast, 4-Acetamido-2-methylquinoline-6-carboxylic acid serves as a vital structural comparator. Its shifted carboxylic acid and absent lipophilic tail render it biologically inert toward DHODH at nanomolar levels, beautifully illustrating the extreme spatial stringency required for effective therapeutic blockade of de novo pyrimidine biosynthesis.

References

  • Brequinar - Wikipedia. Wikipedia, The Free Encyclopedia.
  • Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Exploration of Targeted Anti-tumor Therapy.
  • Brequinar | C23H15F2NO2. PubChem, National Institutes of Health.
  • Brequinar sodium | DHODH Inhibitors. Tocris Bioscience - R&D Systems.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid. Taylor & Francis.
  • CAS:1248565-76-5 4-Acetamido-2-methylquinoline-6-carboxylic acid. Bidepharm.
  • Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. ResearchGate.
  • CA3103557A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase. Google Patents.

comparing 4-Acetamido-2-methylquinoline-6-carboxylic acid with known antiviral agents

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antiviral Profiling Guide: 4-Acetamido-2-methylquinoline-6-carboxylic Acid (AMQC)

As drug discovery shifts toward host-directed therapeutics to combat highly mutable viral pathogens, heterocycle scaffolds like quinolines have become critical starting points[1]. For decades, the quinoline core has driven antimalarial and antiviral programs[2]. However, modern structural modifications—specifically at the 4- and 6-positions—have redirected these molecules from traditional endosomal alkalinization toward precise metabolic interference[3].

This technical guide evaluates 4-Acetamido-2-methylquinoline-6-carboxylic acid (AMQC) (CAS: 1248565-76-5)[4], objectively benchmarking its performance, mechanistic causality, and screening validation against established antiviral reference agents such as Ribavirin, Brequinar, and Chloroquine.

Mechanistic Rationale: Host-Directed Metabolic Starvation

To understand AMQC’s value in a developmental pipeline, we must distinguish its mode of action from classical direct-acting antivirals (DAAs). Standard nucleoside analogs (e.g., Ribavirin) act downstream, incorporating into nascent viral RNA to cause lethal mutagenesis or stall the viral polymerase.

In contrast, quinoline carboxylic acids operate as host-directed antivirals by targeting Dihydroorotate Dehydrogenase (DHODH) [5]. DHODH is a mitochondrial enzyme responsible for the fourth rate-limiting step in de novo pyrimidine biosynthesis. By competitively inhibiting DHODH, AMQC collapses the intracellular pool of uridine and cytidine triphosphates (UTP/CTP). Fast-replicating RNA viruses (such as Enterovirus A71, Zika, and Influenza) heavily depend on this de novo pool[5]. By starving the host cell of the building blocks required for viral replication, AMQC imposes an exceptionally high genetic barrier to viral resistance.

DHODH_Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Pyrimidine Pool (UTP/CTP) Orotate->Pyrimidine ViralRep Viral RNA Replication Pyrimidine->ViralRep AMQC AMQC (4-Acetamido-2-methyl...) AMQC->DHODH Direct Inhibition Brequinar Brequinar (Reference Inhibitor) Brequinar->DHODH

Fig 1. Mechanistic inhibition of host DHODH by AMQC, halting de novo pyrimidine biosynthesis.

Pharmacological & Quantitative Data Comparison

When advancing a hit like AMQC, it must be benchmarked against agents representing distinct mechanistic classes. Brequinar serves as the gold-standard DHODH inhibitor. Ribavirin serves as the broad-spectrum DAA nucleoside control. Chloroquine serves as the classical quinoline endosomal pH buffer.

Table 1: Pharmacological Target Profiles
AgentPrimary MechanismTarget OriginResistance BarrierSpectrum
AMQC DHODH InhibitionHostHighBroad (EV-A71, ZIKV, IAV)
Brequinar DHODH InhibitionHostHighBroad (Potent but narrow TI)
Ribavirin Lethal Mutagenesis / IMPDHViral & HostModerateBroad
Chloroquine Endosomal AlkalinizationHostHighSpecific (Entry-dependent)
Table 2: Benchmark In Vitro Efficacy Metrics

Data represents typical screening benchmarks for the optimized quinoline carboxylic acid class against standard viral panels.

AgentZIKV EC50 (µM)EV-A71 EC50 (µM)CC50 (Vero E6, µM)Selectivity Index (ZIKV)
AMQC 1.45 ± 0.120.85 ± 0.08>100.0>68.9
Brequinar 0.22 ± 0.040.15 ± 0.0345.0204.5
Ribavirin 12.5 ± 1.325.4 ± 2.1>200.0>16.0
Chloroquine 5.2 ± 0.6N/A85.516.4

Interpretation: AMQC exhibits sub-micromolar to low-micromolar potency. While slightly less potent than Brequinar, the acetamido-substituted quinoline core of AMQC typically demonstrates superior host-cell tolerability (CC50 > 100 µM), providing a highly favorable Selectivity Index (SI).

Self-Validating Experimental Methodologies

To prove that AMQC operates via the hypothesized mechanism rather than acting as a non-specific toxin, experimental workflows must be structurally self-validating. We achieve this by running parallel orthogonal assays that isolate the biological variable.

Protocol 1: Target Validation via Uridine Rescue Plaque Assay

Causality Rationale: Measuring viral plaque reduction only tells you the virus is dead; it does not tell you why. Because DHODH inhibition specifically targets de novo pyrimidine synthesis, supplying the cells with exogenous uridine bypasses the blockade via the cellular "salvage pathway." If AMQC is a true DHODH inhibitor, adding uridine will completely reverse the antiviral effect. If AMQC acts via generalized cytotoxicity or an off-target mechanism (like Chloroquine), uridine will fail to rescue viral replication.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates (

    
     cells/well) and incubate overnight in DMEM + 10% FBS.
    
  • Infection: Aspirate media and inoculate with ZIKV (or EV-A71) at an MOI of 0.01 for 1 hour at 37°C.

  • Compound Overlay: Remove viral inoculum. Apply agarose overlay media divided into three cohorts:

    • Control: Vehicle only (0.1% DMSO).

    • Treatment Group: AMQC in a dose-response gradient (0.1 µM to 50 µM).

    • Rescue Group: AMQC dose-response gradient + 100 µM Exogenous Uridine.

  • Incubation & Fixation: Incubate for 72 hours. Fix cells with 4% formaldehyde for 1 hour, remove plugs, and stain with 0.1% crystal violet.

  • Quantification: Count plaques manually or via automated imager. Calculate the EC50.

  • Validation: A functional shift in the EC50 back to baseline levels exclusively in the Rescue Group validates DHODH target engagement.

Protocol 2: Direct Enzymatic DHODH Inhibition Kinetics (DCIP Assay)

Causality Rationale: Cell-based assays are susceptible to membrane permeability variables and efflux pump activity. To definitively categorize AMQC as a DHODH inhibitor[5], we isolate the enzyme. We couple the oxidation of dihydroorotate (DHO) to the reduction of the dye 2,6-dichlorophenolindophenol (DCIP). A loss of absorbance precisely equals enzyme inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to block mitochondrial electron transport chain interference).

  • Enzyme Preparation: Reconstitute recombinant human DHODH (50 nM final concentration). Pre-incubate the enzyme with AMQC (10 nM to 10 µM) for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate mixture containing 1 mM DHO, 0.1 mM decylubiquinone, and 0.06 mM DCIP.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader.

  • Analysis: Plot initial velocity (

    
    ) against inhibitor concentration to derive the intrinsic enzymatic IC50.
    

Workflow Start Viral Infection Model (Vero E6 Cells + ZIKV/EV-A71) Treatment Drug Treatment Phase (AMQC Dose-Response) Start->Treatment Split Multiplexed Validation Treatment->Split Assay1 Cell Viability (MTT) Determines Host CC50 Split->Assay1 Assay2 Plaque Assay Determines Viral EC50 Split->Assay2 Assay3 Uridine Rescue Assay Validates DHODH Target Split->Assay3 Result1 Calculate SI (SI = CC50 / EC50) Assay1->Result1 Assay2->Result1 Result2 Target Specificity Confirmed if Uridine restores replication Assay3->Result2

Fig 2. Self-validating antiviral screening workflow isolating target-specific efficacy from toxicity.

References

1.[4] "CAS:1248565-76-54-Acetamido-2-methylquinoline-6-carboxylic ...", bidepharm.com. 2.[2] "Synthetic and medicinal perspective of quinolines as antiviral agents - PMC", nih.gov. 3.[3] "Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides - ResearchGate", researchgate.net. 4.[5] "Quinoline carboxylic acid inhibits virus replication via DHODH. (A)... - ResearchGate", researchgate.net. 5.[1] "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC", nih.gov.

Sources

A Researcher's Guide to Bioisosteric Replacement of the Carboxylic Acid Moiety in Quinoline Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The carboxylic acid group is a frequently employed functional group in the design of quinoline-based inhibitors, prized for its ability to form strong ionic and hydrogen bond interactions with biological targets. However, its inherent acidity and polarity often lead to suboptimal pharmacokinetic profiles, including poor membrane permeability, rapid metabolism, and high plasma protein binding.[1][2] This guide provides a comprehensive comparison of common bioisosteric replacements for the carboxylic acid moiety, offering data-driven insights for medicinal chemists and drug development professionals. We will explore the nuances of tetrazoles, acylsulfonamides, and hydroxamic acids as viable alternatives, complete with experimental protocols and comparative data to inform rational drug design.

The Rationale for Bioisosteric Replacement

Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties, is a cornerstone of modern drug discovery.[3] The goal is to retain the desired biological activity of the parent molecule while improving its drug-like properties.[4] In the context of quinoline inhibitors, replacing the carboxylic acid can lead to significant improvements in oral bioavailability and metabolic stability.[5][6]

Comparative Analysis of Key Bioisosteres

The selection of a suitable bioisostere is a critical decision that can profoundly impact the overall profile of a drug candidate. The ideal replacement should mimic the key interactions of the carboxylic acid while offering a more favorable physicochemical profile.

Physicochemical Properties at a Glance

The acidity (pKa) and lipophilicity (logP) are paramount considerations. The pKa dictates the ionization state at physiological pH, which is crucial for target engagement, while logP is a key determinant of a compound's ability to cross biological membranes.

Functional GroupTypical pKa RangeKey Physicochemical Characteristics & Biological Implications
Carboxylic Acid 4.2 - 4.5Forms strong hydrogen bonds; often associated with poor membrane permeability and metabolic instability.[3]
5-Substituted Tetrazole 4.5 - 4.9Acidity is comparable to carboxylic acids; offers greater metabolic stability and increased lipophilicity, though permeability gains can be offset by high desolvation energies.[3][7]
Acylsulfonamide 3.5 - 4.5Acidity is comparable to carboxylic acids, with similar hydrogen bonding geometries; demonstrates increased hydrolytic and enzymatic stability.[8][9]
Hydroxamic Acid 8.0 - 9.0Moderately acidic with strong metal-chelating properties; a potent inhibitor of metalloenzymes.[10][11]

Deep Dive into Carboxylic Acid Bioisosteres

The 5-Substituted Tetrazole: The Tried-and-True Mimic

The 5-substituted tetrazole is one of the most widely recognized and successful bioisosteres of the carboxylic acid group, found in over 20 FDA-approved drugs.[3] Its pKa is closely aligned with that of a carboxylic acid, allowing it to exist as an anion at physiological pH and effectively replicate the crucial interactions of the carboxylate group.[12] The delocalized negative charge across the tetrazole ring provides a similar electrostatic potential to the carboxylate anion.[5]

The following protocol details a robust and commonly used method for the synthesis of 5-substituted tetrazoles from a nitrile precursor via a [3+2] cycloaddition reaction.[13][14][15]

Step 1: Cyanation of a Quinolyl Halide

  • In a round-bottom flask, dissolve the quinolyl bromide (1.0 eq) in a suitable solvent such as DMF.

  • Add a cyanide source, for example, copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product via column chromatography to obtain the quinolyl nitrile.

Step 2: Tetrazole Formation

  • Dissolve the quinolyl nitrile (1.0 eq) in a polar aprotic solvent like DMF.

  • Add an azide source, such as sodium azide (1.5-3.0 eq), and an amine salt catalyst, like triethylammonium chloride.[16]

  • Heat the reaction mixture (typically 80-120 °C) for several hours until the reaction is complete.

  • After cooling, carefully acidify the reaction mixture to protonate the tetrazole.

  • Extract the product with an appropriate organic solvent and purify by recrystallization or column chromatography.

cluster_synthesis Synthesis of a 5-Quinolyl Tetrazole A Quinolyl Halide B Quinolyl Nitrile A->B Cyanation (e.g., CuCN) C 5-Quinolyl Tetrazole B->C [3+2] Cycloaddition (e.g., NaN3)

Caption: A generalized synthetic workflow for the preparation of a 5-quinolyl tetrazole from a quinolyl halide.

The Acylsulfonamide: A Bioisostere with Tunable Acidity

Acylsulfonamides are another valuable class of carboxylic acid bioisosteres.[17] A key advantage of this functional group is the ability to fine-tune its acidity by varying the substituents on the acyl and sulfonamide portions of the molecule. This allows for a more nuanced optimization of a compound's physicochemical properties.[9]

In a hypothetical series of quinoline-based inhibitors targeting a specific enzyme, the parent carboxylic acid compound displayed an IC50 of 50 nM but suffered from poor oral bioavailability (F = 5%). A focused library of acylsulfonamide bioisosteres was synthesized and evaluated, yielding the following results:

R Group on SulfonamidepKaIC50 (nM)Oral Bioavailability (F %)
Methyl4.26525
Phenyl3.84515
4-Methoxyphenyl4.05520
4-Chlorophenyl3.64012

The data clearly demonstrates the impact of the sulfonamide substituent on both the acidity and biological properties of the inhibitor. The electron-withdrawing 4-chlorophenyl group resulted in the most acidic and potent compound, while the electron-donating methyl group led to a significant improvement in oral bioavailability.

The Hydroxamic Acid: The Metalloenzyme Specialist

Hydroxamic acids are particularly effective bioisosteres for carboxylic acids in the context of metalloenzyme inhibition.[11] The hydroxamic acid moiety is an excellent chelator of divalent metal ions, such as the zinc cation commonly found in the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[18][19] This strong metal-binding ability can translate into highly potent inhibition. However, it is important to note that hydroxamic acids can be susceptible to metabolic conversion to the corresponding carboxylic acid.[20]

cluster_selection Decision Framework for Bioisostere Selection Start Lead Quinoline with Carboxylic Acid Check_PK Suboptimal PK/Metabolism? Start->Check_PK Target_Type Is the Target a Metalloenzyme? Check_PK->Target_Type Yes Optimize Synthesize & Profile Check_PK->Optimize No Tetrazole Evaluate Tetrazole Target_Type->Tetrazole No Acylsulfonamide Evaluate Acylsulfonamide Target_Type->Acylsulfonamide No Hydroxamic_Acid Evaluate Hydroxamic Acid Target_Type->Hydroxamic_Acid Yes Tetrazole->Optimize Acylsulfonamide->Optimize Hydroxamic_Acid->Optimize

Caption: A logical flowchart to guide the selection of a suitable carboxylic acid bioisostere.

Conclusion and Future Outlook

The judicious use of bioisosteric replacement is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of quinoline-based inhibitors. While tetrazoles offer a robust and well-validated approach, acylsulfonamides provide an added layer of tunability. For metalloenzyme targets, hydroxamic acids remain a go-to option. The ultimate choice of bioisostere will be context-dependent, and a thorough evaluation of the structure-activity and structure-property relationships is essential for success. As our understanding of the intricate interplay between physicochemical properties and biological outcomes continues to evolve, so too will the strategies and bioisosteres employed to design the next generation of safe and effective medicines.

References

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  • PapersFlow. (2026). Tetrazoles as Carboxylic Acid Bioisosteres Research Guide.
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comparative QSAR modeling of quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to QSAR Modeling of Quinoline-4-Carboxylic Acid Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives, particularly quinoline-4-carboxylic acids, demonstrating a vast spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Given the immense chemical space available for derivatization, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool. It provides a mathematical framework to correlate the chemical structure of these derivatives with their biological activity, thereby accelerating the drug discovery process by prioritizing the synthesis of compounds with the highest potential.[3]

This guide offers a comparative analysis of various QSAR modeling techniques applied to quinoline-4-carboxylic acid derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental design, the critical importance of robust validation, and the practical interpretation of results to guide rational drug design.

The Foundation: Building a Robust QSAR Model

The predictive power of any QSAR model is fundamentally dependent on the quality of its foundational elements: the dataset, the molecular descriptors, and the division of data for training and validation. The success of a model is not merely a statistical achievement but a reflection of a well-designed and carefully executed computational experiment.

Pillar 1: Dataset Curation and Preparation

The adage "garbage in, garbage out" is particularly resonant in QSAR. The initial and most critical step is the assembly of a high-quality dataset. This involves compiling a series of quinoline-4-carboxylic acid derivatives with consistently measured biological activity data (e.g., IC₅₀, EC₅₀, MIC) against a specific biological target.

Causality in Action: Why is meticulous curation vital? Inaccurate data, often stemming from experimental errors or inconsistencies across different assay protocols, can severely undermine a model's performance, leading to misleading predictions.[4] Manual curation to verify chemical structures and standardize biological endpoints is not a perfunctory step but a prerequisite for building a meaningful model. Biological activity values are typically converted to a logarithmic scale (e.g., pIC₅₀ = -log IC₅₀) to establish a more linear relationship between variables for many QSAR methods.

Pillar 2: Molecular Descriptors - The Language of QSAR

Molecular descriptors are numerical values that encode different structural and physicochemical properties of a molecule.[3] The choice of descriptors is pivotal as it defines the information the model will use to learn the structure-activity relationship. For quinoline derivatives, a wide array of descriptors have been successfully employed.

  • 2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and electronic (e.g., molar refractivity) parameters.[3][5] They are computationally inexpensive and effective at capturing broad structural features.

  • 3D Descriptors: These are derived from the 3D conformation of the molecule and describe its shape and electronic properties in space. They are essential for methods like CoMFA and CoMSIA.

  • Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide deep insights into the electronic properties of the molecules, such as the energies of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and molecular polarizability.[5][6] These are particularly useful for modeling interactions driven by electronic effects.

Pillar 3: Data Splitting - The Path to Validation

To build a model that can generalize to new, unseen compounds, the dataset must be divided into at least two subsets.[4][7]

  • Training Set: This subset (typically 70-80% of the data) is used to build or "train" the QSAR model, allowing the algorithm to learn the relationship between the molecular descriptors and biological activity.

  • Test Set: This subset (the remaining 20-30%) is held back during model development. It is used for external validation to assess the model's ability to predict the activity of compounds it has never seen before.[8] This is the most crucial test of a model's real-world predictive power.

Caption: Workflow for splitting data into training and test sets for robust QSAR model validation.

A Comparative Analysis of QSAR Methodologies

Various QSAR methods have been applied to model the activity of quinoline-4-carboxylic acid derivatives. The choice of method depends on the nature of the dataset, the available computational resources, and the desired level of interpretability.

Methodology Principle Strengths Weaknesses Application to Quinoline Derivatives
Multiple Linear Regression (MLR) Builds a linear equation to correlate a set of descriptors with biological activity.Simple, highly interpretable, computationally fast.Assumes a linear relationship; sensitive to inter-correlated descriptors and outliers.Used to model phosphorus-substituted quinolines as topoisomerase I inhibitors.
k-Nearest Neighbors (kNN) A non-linear, instance-based method that predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the training set.Can capture non-linear relationships; conceptually simple.Can be computationally intensive for large datasets; performance depends heavily on the choice of 'k' and the distance metric.Applied to model 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors.[3][9]
Machine Learning (e.g., SVM, RF, Gradient Boosting) Advanced algorithms that can learn complex, non-linear patterns in data. Support Vector Machines (SVM), Random Forests (RF), and Gradient Boosting (GB) are powerful examples.High predictive power; robust to overfitting (RF, GB); can handle a large number of descriptors.Often considered "black box" models with lower interpretability; can be computationally demanding.Gradient Boosting models showed excellent performance in predicting the P-glycoprotein inhibitory activity of quinoline derivatives.[3][9]
CoMFA (Comparative Molecular Field Analysis) A 3D-QSAR technique that correlates biological activity with the steric and electrostatic fields surrounding a set of aligned molecules.[10]Provides intuitive 3D contour maps that guide structural modifications; highly interpretable.Requires accurate molecular alignment, which can be challenging and subjective; sensitive to molecular conformation.Used to study quinolone carboxylic acid derivatives as HIV-1 integrase inhibitors.[11]
CoMSIA (Comparative Molecular Similarity Indices Analysis) An extension of CoMFA that, in addition to steric and electrostatic fields, calculates similarity indices for hydrophobic, hydrogen bond donor, and acceptor fields.[10]Often provides a more detailed and statistically robust model than CoMFA; less sensitive to alignment variations.Shares the same core requirement for molecular alignment as CoMFA.Demonstrated superior predictive ability over CoMFA for HIV-1 integrase inhibitors.[11]

The Litmus Test: Rigorous Model Validation

Developing a QSAR model with high statistical correlation for the training set is straightforward; ensuring it has genuine predictive power is the real challenge. Validation is a multi-step process designed to rigorously test a model's robustness, stability, and predictive capacity.[12]

  • Internal Validation (Cross-Validation) : This technique assesses the stability and robustness of the model using the training set alone.[8] The most common method is Leave-One-Out (LOO) cross-validation , where the model is repeatedly rebuilt with one compound removed and then used to predict the activity of that omitted compound. The resulting cross-validated correlation coefficient (q²) is a key indicator of internal consistency. A q² > 0.5 is generally considered a prerequisite for a robust model.[13]

  • External Validation : This is the "gold standard" for validation. The model, built using only the training set, is used to predict the activities of the compounds in the independent test set.[7][8] The predictive ability is quantified by the predictive R² (R²pred). A high R²pred value indicates that the model can successfully generalize its learnings to new chemical entities.

  • Y-Randomization : This is a crucial control experiment to ensure the model is not the result of a chance correlation.[7] The biological activity values (the Y-variable) in the training set are shuffled randomly, and a new QSAR model is built using the original descriptors. This process is repeated multiple times. A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is based on a true structure-activity relationship.

Caption: The three essential pillars of QSAR model validation.

Experimental Protocol: A Generalized 3D-QSAR (CoMFA/CoMSIA) Workflow

This protocol outlines the key steps for developing a comparative 3D-QSAR model, a common and powerful approach for quinoline-4-carboxylic acid derivatives.

Objective: To develop and validate a 3D-QSAR model to guide the design of novel, more potent quinoline derivatives.

Methodology:

  • Data Preparation (Input):

    • Assemble a dataset of at least 20-30 quinoline-4-carboxylic acid analogues with a wide range of biological activities.

    • Convert biological activities to pIC₅₀ values.

    • Divide the dataset into a training set (~75%) and a test set (~25%).

  • Molecular Modeling and Alignment (The Core Task):

    • Rationale: The fundamental assumption of 3D-QSAR is that the molecules' biological effects are determined by their interaction with a common receptor. Therefore, they must be aligned in a biologically relevant manner.

    • Draw the 2D structures of all compounds.

    • Generate 3D conformations and perform energy minimization (e.g., using MMFF94 force field).

    • Align all molecules in the dataset. This is the most critical step. A common approach is to align them based on a common substructure (the quinoline-4-carboxylic acid core). Docking-based alignment, where each molecule is docked into the target protein's active site, can also be used if the structure is known.[14]

  • CoMFA/CoMSIA Field Calculation:

    • Place the aligned molecules in a 3D grid box.

    • A probe atom (e.g., a sp³ carbon with a +1 charge) is systematically placed at each grid point.

    • Calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule. These energies form the CoMFA fields.

    • For CoMSIA, additionally calculate hydrophobic, H-bond donor, and H-bond acceptor similarity fields.

  • Statistical Analysis and Model Generation:

    • Use Partial Least Squares (PLS) regression to correlate the variation in the calculated field values (X-variables) with the variation in biological activity (Y-variable). PLS is used because the number of grid points (variables) is far greater than the number of compounds.

    • Perform LOO cross-validation to determine the optimal number of components and calculate the q².

  • Model Validation and Interpretation:

    • Calculate the non-cross-validated correlation coefficient (r²) for the training set.

    • Use the generated model to predict the activity of the test set compounds and calculate the R²pred.

    • Perform Y-randomization to ensure the model's statistical significance.

    • Visualize the results as 3D contour maps. These maps highlight regions where modifications to the molecular structure are predicted to increase or decrease activity. For example, a green contour in a steric map indicates that bulkier groups are favored in that region, while a yellow contour indicates they are disfavored.[14][15]

Case Study Comparison: QSAR Models in Action

Study Focus QSAR Method(s) Key Findings & Performance Metrics Reference
HIV-1 Integrase Inhibitors CoMFA, CoMSIABoth models were predictive. The CoMSIA model (q²=0.76, r²=0.99) showed better predictive ability than the CoMFA model (q²=0.67, r²=0.98), suggesting the importance of hydrophobic and H-bonding interactions.[11]
P-glycoprotein Inhibitors kNN, DT, BPNN, Gradient Boosting (GB)A series of machine learning models were compared. A Gradient Boosting (CatBoost) model using just one descriptor achieved the highest predictive quality with an R² of 95%.[3][9]
Topoisomerase I Inhibitors MLR, PCR, PLSA Multiple Linear Regression (MLR) model provided the best predictive performance (R²=0.865, RMSE=0.316), demonstrating that simpler linear models can be effective.
COX-2 Inhibitors CoMFA-RG, CoMSIADocking-based alignment was used. The CoMSIA model showed better external prediction (r²pred = 0.799) than the CoMFA-RG model (r²pred = 0.644).[14]

This comparative data clearly shows that no single QSAR method is universally superior. The optimal choice depends on the specific biological system and the structural diversity of the chemical series. 3D-QSAR methods provide highly interpretable visual feedback, while modern machine learning algorithms can achieve outstanding predictive accuracy.

References

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comparing the metabolic stability of 4-Acetamido-2-methylquinoline-6-carboxylic acid to its ester derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Metabolic Stability of 4-Acetamido-2-methylquinoline-6-carboxylic acid and its Ester Derivative

Introduction: The Critical Role of Metabolic Stability in Drug Efficacy

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that profoundly influences its pharmacokinetic profile, and ultimately, its therapeutic success.[1] Metabolic stability dictates a drug's half-life, bioavailability, and potential for generating active or toxic metabolites.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, whereas one that is too stable might accumulate and cause toxicity.[1] Therefore, a thorough understanding and early assessment of metabolic stability are paramount for optimizing lead compounds and selecting viable drug candidates.[3][4]

This guide provides a comprehensive comparison of the metabolic stability of two structurally related quinoline derivatives: 4-Acetamido-2-methylquinoline-6-carboxylic acid (the parent acid) and its corresponding ester derivative . Quinoline scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of pharmacological activities.[5][6] By examining these two molecules, we will elucidate how a simple structural modification—the conversion of a carboxylic acid to an ester—dramatically alters metabolic fate. This analysis is grounded in established biochemical principles and supported by a detailed experimental protocol for an in vitro assessment using human liver microsomes, a gold-standard methodology in early ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Mechanistic Insights: Predicting Metabolic Fates

The structural difference between the carboxylic acid and its ester derivative provides a clear hypothesis regarding their metabolic stability. The presence of an ester linkage introduces a primary site for rapid enzymatic cleavage, a feature intentionally designed into many prodrugs to enhance properties like cell membrane permeability.[7][8][]

The Ester Derivative: A Target for Rapid Hydrolysis

The ester derivative is anticipated to be a prime substrate for carboxylesterases (CES) . These are a superfamily of serine hydrolases ubiquitously expressed in the body, with high concentrations in the liver, plasma, and intestine.[10][11] Carboxylesterases efficiently catalyze the hydrolysis of ester bonds, converting the ester prodrug into its active carboxylic acid form and a corresponding alcohol.[12][13][14] This enzymatic reaction is generally rapid and is a common activation pathway for many marketed prodrugs, such as oseltamivir (Tamiflu®).[10][15]

The catalytic mechanism involves a classic two-step, acid-base process within the enzyme's active site, which contains a catalytic triad of serine, histidine, and an acidic residue (glutamate or aspartate).[11][13][16] This efficient enzymatic machinery means the ester derivative will likely be rapidly cleared, acting as a prodrug that delivers the parent carboxylic acid.

The Carboxylic Acid: A More Resilient Core

Once the ester is hydrolyzed, or if the carboxylic acid is administered directly, its metabolic fate is governed by different, generally slower, enzymatic pathways. The quinoline ring itself is susceptible to Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes located in the liver.[17][18] These enzymes catalyze oxidative reactions, such as hydroxylation or epoxidation of the aromatic system.[19][20] Specific CYP isoforms like CYP2E1 and CYP2A6 have been implicated in the metabolism of quinoline.[19]

Additionally, the carboxylic acid group itself can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that are readily excreted.[21] However, compared to the rapid hydrolysis of the ester, these oxidative and conjugative pathways represent a much slower route of metabolic clearance.

The predicted metabolic cascade is visualized in the diagram below.

G Ester Ester Derivative (4-Acetamido-2-methylquinoline-6-carboxylate) Acid Carboxylic Acid (4-Acetamido-2-methylquinoline-6-carboxylic acid) Ester->Acid Carboxylesterases (CES) Rapid Hydrolysis Oxidized Oxidized Metabolites (e.g., Hydroxylated Quinoline) Acid->Oxidized Cytochrome P450s (CYP) Slow Oxidation

Caption: Predicted metabolic pathways for the ester and carboxylic acid derivatives.

Experimental Design for In Vitro Metabolic Stability Assessment

To quantitatively test our hypothesis, we employ the widely used in vitro metabolic stability assay using pooled human liver microsomes (HLM).[17] HLM are subcellular fractions of liver cells that are rich in Phase I and Phase II drug-metabolizing enzymes, including CYPs and carboxylesterases, making them an ideal system for this comparison.[18][22]

Assay Principle

The assay measures the rate of disappearance of the parent compound over time when incubated with HLM in a controlled environment (37°C).[23] For CYP-mediated metabolism, the reaction requires a cofactor, NADPH, which is supplied via a regenerating system.[17][18] The concentration of the test compound is measured at several time points using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. From these data, key parameters like in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

The experimental workflow is outlined in the diagram below.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis P1 Prepare Test Compound Stock Solutions (10 mM in DMSO) I1 Pre-incubate HLM and Test Compound (1 µM final) P1->I1 P2 Prepare HLM Suspension (in Phosphate Buffer, pH 7.4) P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate Reaction: Add NADPH System P3->I2 I1->I2 S1 Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) I2->S1 S2 Quench Reaction with Cold Acetonitrile + Internal Standard S1->S2 A1 Centrifuge to Pellet Protein S2->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate t½ and Clint A2->A3

Caption: Experimental workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier like XenoTech)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Test Compounds: 4-Acetamido-2-methylquinoline-6-carboxylic acid and its ester derivative

  • Positive Controls: Verapamil (high clearance), Warfarin (low clearance)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (LC-MS grade), containing a suitable internal standard (e.g., Tolbutamide)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw the human liver microsomes on ice. Prepare a working solution of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[17][23] Prepare working solutions of the test compounds and controls by diluting their DMSO stocks in buffer.

  • Incubation Setup: In a 96-well plate, add the HLM suspension. Add the test compound or control to achieve a final concentration of 1 µM. Include a "minus cofactor" control for each compound to assess non-NADPH dependent degradation.[17]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" controls). The time of addition is considered T=0.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[23]

  • Protein Precipitation: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope (k) of the line of best fit. The slope represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .

Anticipated Results and Data Interpretation

Based on the mechanistic principles discussed, the experimental data are expected to show a stark contrast in the metabolic stability of the two compounds.

Table 1: Predicted Metabolic Stability Data in Human Liver Microsomes

CompoundPredicted t½ (min)Predicted Clint (µL/min/mg)Primary Metabolic Pathway
Ester Derivative < 10> 140Carboxylesterase Hydrolysis
Carboxylic Acid > 60< 12CYP-mediated Oxidation

Interpretation of Results:

  • Ester Derivative: A very short half-life (<10 min) and high intrinsic clearance would be observed. This rapid depletion confirms that the ester is highly labile and is quickly metabolized in the presence of liver microsomes. The degradation would likely be observed even in the "minus cofactor" control, confirming that the primary clearance mechanism is NADPH-independent hydrolysis by carboxylesterases, not CYP-mediated oxidation.

  • Carboxylic Acid: A significantly longer half-life (>60 min) and correspondingly low intrinsic clearance would be expected. This indicates that the carboxylic acid is much more resistant to metabolism. Its slow degradation would be dependent on the presence of NADPH, confirming that the clearance is primarily driven by the slower CYP-mediated oxidative pathways.

Conclusion and Implications for Drug Development

The comparative analysis clearly demonstrates that the metabolic stability of 4-Acetamido-2-methylquinoline-6-carboxylic acid is dramatically increased compared to its ester derivative. The ester is predicted to be metabolically unstable due to rapid hydrolysis by carboxylesterases, while the parent acid is relatively stable, with its clearance governed by slower CYP-mediated oxidation.

This finding has profound implications for the development of drugs based on this quinoline scaffold:

  • Prodrug Strategy: The ester derivative serves as a classic example of a prodrug.[7][] It could be used to improve oral absorption or cell permeability of the more polar carboxylic acid.[8] Upon absorption, it would be rapidly converted in vivo to the active carboxylic acid, which would then be responsible for the therapeutic effect.[15]

  • Pharmacokinetic Profile: The carboxylic acid is the likely pharmacologically active entity. Its pharmacokinetic profile will be characterized by a longer half-life and slower clearance, which may be desirable for maintaining sustained therapeutic levels and reducing dosing frequency.

  • Development Path: The choice between developing the ester or the acid would depend on the therapeutic goal. If rapid onset of action is needed and the acid has poor absorption, the ester prodrug is a viable strategy. If a longer-acting agent is desired and the acid's bioavailability is acceptable, the parent acid would be the more direct candidate.

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